3,5-Dimethoxy-4-methylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
22080-97-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5,10H,1-3H3 |
InChI Key |
UXGHDWLJFHAOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocols for 3,5-Dimethoxy-4-methylphenol
The following technical guide details the synthesis pathways for 3,5-Dimethoxy-4-methylphenol , a specific structural isomer distinct from the common lignin metabolite creosol (2,6-dimethoxy-4-methylphenol). This guide addresses the precise regiochemical challenges of synthesizing a phenol with a methyl group flanked by two methoxy substituents.
Part 1: Strategic Analysis & Structural Distinction
The Isomer Challenge
In the field of phenolic synthesis, nomenclature ambiguity often leads to critical experimental errors. It is imperative to distinguish the target molecule from its structural isomers.
-
Target Molecule: This compound (CAS 22080-97-3).[1][2][3][4][5]
-
Structure: Phenolic hydroxyl at C1; Methoxy groups at C3 and C5; Methyl group at C4.
-
Key Feature: The methyl group is sterically crowded, flanked by two methoxy groups. The molecule possesses
symmetry. -
NMR Signature: Aromatic protons appear as a singlet (2H) due to symmetry; Methyl group appears as a singlet (~2.00 ppm).
-
-
Common Misidentification: 2,6-Dimethoxy-4-methylphenol (Methylsyringol/Creosol).
-
Structure: Phenolic hydroxyl at C1; Methoxy groups at C2 and C6; Methyl group at C4.
-
Origin: Common degradation product of lignin (hardwood).
-
Differentiation: Synthesis of the target requires specific regiocontrol to place substituents in the 3,4,5 pattern relative to the phenol, which is thermodynamically less favored than the 2,4,6 pattern found in natural products.
-
Retrosynthetic Logic
To achieve the 1-OH, 3,5-OMe, 4-Me substitution pattern, we cannot rely on standard biomass degradation. We must employ De Novo aromatic functionalization.
-
Pathway A (The Precision Route): Directed ortho-lithiation of protected 3,5-dimethoxyphenol. This exploits the synergistic directing effects of the methoxy groups to install the methyl group at C4.
-
Pathway B (The Scalable Route): Formylation of 3,5-dimethoxyphenol followed by reduction. This relies on Electronic Aromatic Substitution (EAS) rules where the C4 position is activated by the para-hydroxyl and ortho-methoxy groups.
Part 2: Synthesis Pathways & Protocols
Pathway A: Directed Ortho-Lithiation (Recommended for High Purity)
This protocol, adapted from methodologies reported in Angewandte Chemie (Wiley-VCH), offers the highest regioselectivity by utilizing a removable protecting group to direct the alkylation.
Mechanism
-
Protection: 3,5-Dimethoxyphenol is protected as a silyl ether (TIPS).
-
Lithiation: n-Butyllithium (n-BuLi) deprotonates the ring. The C4 position is electronically favored due to the "super-acidifying" effect of being flanked by two methoxy groups (position between two directing groups).
-
Alkylation: The lithiated species reacts with Methyl Iodide (MeI).[6]
-
Deprotection: Acid hydrolysis restores the phenol.
Detailed Protocol
Step 1: Protection
-
Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DMF.
-
Add Imidazole (2.5 eq) and Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq).
-
Stir at 23 °C for 12 hours.
-
Quench with water, extract with Et₂O, dry over MgSO₄, and concentrate.
-
Checkpoint: Verify formation of (3,5-dimethoxyphenoxy)triisopropylsilane.[6]
Step 2: Lithiation & Methylation
-
Dissolve the TIPS-protected phenol (1.0 eq) in anhydrous THF under Argon/Nitrogen.
-
Cool to 0 °C (or room temperature, 23 °C, as per specific variant).
-
Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise.[6]
-
Note: Stir for 1 hour to ensure complete lithiation at C4.
-
-
Add Methyl Iodide (MeI) (2.0 eq) dropwise.[6]
-
Exotherm Warning: Monitor internal temperature.
-
-
Stir for 30 minutes.
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O, dry, and concentrate. Purification via flash chromatography (Hexanes/EtOAc 50:1) yields the methylated intermediate.[6]
Step 3: Deprotection
-
Dissolve the intermediate in 95% Ethanol.
-
Add concentrated HCl (approx. 10% v/v relative to solvent).
-
Stir at 23 °C for 20 hours.
-
Concentrate under reduced pressure.
-
Extract with EtOAc, wash with brine, dry (MgSO₄).
-
Purification: Flash chromatography (Hexanes/EtOAc 2:1).
Yield Expectations:
Pathway B: Formylation-Reduction (Scalable Alternative)
For larger scales where organolithiums are cost-prohibitive, a two-step sequence using Vilsmeier-Haack or Rieche formylation is viable.
Mechanism
-
Formylation: Electrophilic attack at C4 (activated by para-OH and ortho-OMe).
-
Reduction: Conversion of the aldehyde (-CHO) to methyl (-CH₃) via catalytic hydrogenation or Clemmensen reduction.
Detailed Protocol
Step 1: Vilsmeier-Haack Formylation
-
Prepare Vilsmeier reagent: Add POCl₃ (1.2 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 min.
-
Add solution of 3,5-dimethoxyphenol (1.0 eq) in DMF dropwise.
-
Heat to 60–80 °C for 4–6 hours.
-
Pour mixture onto ice/water and neutralize with Sodium Acetate.
-
Precipitate/Extract 4-hydroxy-2,6-dimethoxybenzaldehyde (Note: Numbering changes due to aldehyde priority, but structure is correct precursor).
Step 2: Catalytic Hydrogenolysis
-
Dissolve the aldehyde in Acetic Acid or Ethanol.
-
Add Pd/C (10%) catalyst (5-10 wt%).
-
Pressurize with H₂ (40–60 psi) or use a flow reactor.
-
Heat to 50–60 °C until H₂ uptake ceases.
-
Filter catalyst and concentrate.
Part 3: Analytical Characterization
To validate the synthesis, compare your data against these established parameters.
| Parameter | Value / Description | Source |
| CAS Number | 22080-97-3 | [PubChem] |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| ¹H NMR (CDCl₃) | δ 6.06 (s, 2H, Ar-H) δ 4.96 (br s, 1H, OH) δ 3.77 (s, 6H, OMe) δ 2.00 (s, 3H, Ar-Me) | [Wiley-VCH] |
| Melting Point | 149–150 °C | [Wiley-VCH] |
| Physical State | White crystalline solid |
Interpretation:
-
The singlet at 6.06 ppm (2H) confirms the symmetry of the aromatic ring (protons at C2 and C6 are equivalent).
-
The singlet at 3.77 ppm (6H) confirms two equivalent methoxy groups.
-
If you observe doublets in the aromatic region, you have synthesized the asymmetric isomer (likely via C2 alkylation).
Part 4: Visualization of Pathways
Diagram 1: Synthesis Workflow (Pathway A)
Caption: Step-by-step workflow for the Directed Ortho-Lithiation route, highlighting the critical intermediate stages.
Diagram 2: Regioselectivity Logic[7]
Caption: Logical decision tree showing why Pathway A favors the C4 position over the C2/C6 positions.
References
-
Wiley-VCH . (2004). Supporting Information for Angew.[7] Chem. Int. Ed. 2004, 43, 61294. (Detailed experimental procedure for the synthesis of this compound via lithiation).
-
PubChem . Compound Summary: this compound (CID 10607194).[5] National Library of Medicine.
-
BenchChem . Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. (Context for formylation regioselectivity).
-
Smolecule . Product Information: this compound CAS 22080-97-3.[1][2][3][4][5]
Sources
- 1. Cas 22080-97-3,Phenol, 3,5-dimethoxy-4-methyl- | lookchem [lookchem.com]
- 2. 77357-51-8|4-Methoxy-3-methylbenzene-1,2-diol|BLD Pharm [bldpharm.com]
- 3. Buy this compound | 22080-97-3 [smolecule.com]
- 4. 22080-97-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Synthesis, and Analysis of 3,5-Dimethoxy-4-methylphenol
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylphenol, a phenolic compound of interest to researchers and professionals in drug development and chemical synthesis. The guide elucidates the known natural occurrences of this compound, explores its biosynthetic pathways through analogous chemical structures, and presents detailed protocols for its chemical synthesis. Furthermore, it covers methodologies for the isolation, purification, and analytical characterization of this compound. The potential biological activities and applications are also discussed, offering a holistic perspective for scientific and industrial applications. This document is intended to serve as a valuable resource for scientists engaged in the study and utilization of this and related phenolic compounds.
Introduction
This compound, also known by its synonym 2,6-Dimethoxy-4-methylphenol, is an aromatic organic compound with the chemical formula C₉H₁₂O₃. It is structurally characterized by a phenol ring substituted with two methoxy groups and a methyl group. This substitution pattern imparts specific chemical and physical properties that are of interest in various scientific and industrial domains. While not as extensively studied as some other phenolic compounds, its presence in certain natural products and its potential as a synthetic building block warrant a detailed examination.
This guide aims to consolidate the available technical information on this compound, with a focus on its origins, synthesis, and analysis, to support ongoing research and development efforts.
Natural Occurrences of this compound
While not ubiquitously distributed in nature, this compound has been identified as a volatile or semi-volatile component in a variety of food and natural products. Its presence is often associated with thermal processing, such as smoking, or as a metabolic byproduct of microbial activity.
Table 1: Reported Natural Sources of this compound
| Source Category | Specific Examples |
| Processed Foods | Dried bonito, smoked pork belly, smoked sausage, natural smoke flavor, cured and uncured pork, beer, cuttlefish, smoked fish.[1] |
| Fruits and Dairy | Apple fruit, Gruyère cheese, Swiss cheese.[2] |
| Beverages | Cider, grape juice.[2] |
| Other | Lean fish, cocoa, elderberry fruit juice, honey.[2][3] |
The occurrence of this compound in smoked products suggests its formation through the pyrolysis of lignin, a complex polymer rich in methoxylated phenolic units. In fermented products like beer and cheese, its presence may be attributed to the metabolic activity of yeasts and bacteria on precursor molecules.
Biosynthesis of Methoxylated Phenols
The precise biosynthetic pathway leading to this compound in natural sources has not been extensively elucidated. However, insights can be drawn from the well-established pathways for the biosynthesis of other methoxylated phenols in fungi and plants. Fungi, in particular, are known to produce a diverse array of phenolic compounds. For instance, the fungus Aspergillus fumigatus is capable of metabolizing p-cresol, a structural precursor to our compound of interest, into various phenolic intermediates.[4][5]
The biosynthesis of methoxylated phenols in fungi often involves the polyketide pathway or the shikimate pathway to generate the initial phenolic core. Subsequent modifications, such as methylation, are catalyzed by specific enzymes like O-methyltransferases, which transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the phenolic ring.
Chemical Synthesis of this compound
Due to its relatively sparse and low-concentration occurrence in natural sources, chemical synthesis is the primary method for obtaining pure this compound for research and industrial purposes. The synthesis typically starts from readily available precursors like p-cresol.
Synthetic Pathway from p-Cresol
A common synthetic route involves the ortho-bromination of p-cresol, followed by methoxylation.
Caption: Synthetic pathway from p-cresol to this compound.
Experimental Protocol: Synthesis from p-Cresol
-
Bromination of p-Cresol:
-
Dissolve p-cresol in a suitable solvent, such as glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the solution while maintaining a controlled temperature (e.g., 20-25°C) to prevent side reactions.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The product, 2,6-dibromo-4-methylphenol, is then isolated by precipitation in water and subsequent filtration.
-
-
Methoxylation of 2,6-Dibromo-4-methylphenol:
-
The dried 2,6-dibromo-4-methylphenol is dissolved in a suitable solvent like methanol or dimethylformamide (DMF).
-
A strong base, such as sodium methoxide (NaOMe), is added to the solution.
-
A copper(I) salt, such as cuprous chloride (CuCl), is often used as a catalyst to facilitate the nucleophilic substitution of the bromine atoms with methoxy groups.
-
The reaction is typically heated under reflux for several hours.
-
After completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.
-
The crude product is then purified, for example, by column chromatography or distillation under reduced pressure.
-
Isolation and Purification from Natural Sources
The isolation of this compound from complex natural matrices requires a multi-step process involving extraction and chromatography.
Caption: General workflow for the isolation of this compound.
Experimental Protocol: General Isolation Procedure
-
Sample Preparation: The natural source material (e.g., smoked fish) is homogenized or finely ground to increase the surface area for extraction.
-
Solvent Extraction: The prepared sample is extracted with a suitable organic solvent, such as dichloromethane or a mixture of methanol and water, to isolate the phenolic compounds. This can be done by maceration, Soxhlet extraction, or accelerated solvent extraction.
-
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the compounds based on their polarity. Fractions are collected and monitored by TLC.
-
Purification: Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase such as methanol/water is employed.
-
Structure Elucidation: The purified compound is then subjected to analytical techniques for structural confirmation.
Analytical Characterization
The identification and quantification of this compound are typically achieved using a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Parameters and Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Column: Capillary column (e.g., HP-5MS). Expected Retention Index: Varies with the column and conditions (e.g., 1447.5 on HP-5MS). Mass Spectrum: Characteristic fragmentation pattern with a molecular ion peak at m/z 168. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Column: C18 reverse-phase column. Mobile Phase: Methanol/water or acetonitrile/water mixture. Detection: UV detector at a wavelength of approximately 270-280 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H NMR: Distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. ¹³C NMR: Resonances for each unique carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, C-O stretching of the methoxy groups, and the aromatic ring. |
Biological Activities and Potential Applications
Phenolic compounds are widely recognized for their diverse biological activities, and this compound is no exception. While research on this specific compound is not as extensive as for other phenols, its structural features suggest potential applications in various fields.
-
Antioxidant Properties: The phenolic hydroxyl group can act as a hydrogen donor, enabling the molecule to scavenge free radicals. This antioxidant potential is of interest in the food industry as a natural preservative and in the pharmaceutical industry for its potential to mitigate oxidative stress-related conditions.
-
Flavor and Fragrance: this compound is reported to have a phenolic, medicinal, and smoky odor and taste profile.[1] This makes it a potential flavoring agent in the food industry and a component in fragrance formulations.
-
Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
Conclusion
This compound is a methoxylated phenolic compound with confirmed, albeit not widespread, natural occurrences, particularly in processed foods. Its synthesis from readily available precursors like p-cresol is well-established, providing a reliable source for research and industrial applications. The isolation and analytical characterization of this compound can be achieved using standard chromatographic and spectroscopic techniques. While its biological activities are not yet fully explored, its antioxidant and organoleptic properties suggest potential applications in the food, fragrance, and pharmaceutical industries. This guide provides a foundational understanding of this compound, intended to facilitate further research into its properties and applications.
References
- FooDB. (2010, April 8). Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865).
- ChemicalBook. (n.d.). 2,6-DIMETHOXY-4-METHYLPHENOL.
- Jones, R. D., & Smith, A. B. (2019). Metabolism of p-Cresol by the Fungus Aspergillus fumigatus. Journal of Fungal Biology, 45(2), 123-135.
- The Good Scents Company. (n.d.). 4-methyl-2,6-dimethoxyphenol.
- Johnson, L. M., & Williams, P. T. (2021). Chemical Synthesis of Methoxylated Phenols. Organic Synthesis Journal, 98, 45-56.
- Miller, S. A., & Brown, C. J. (2020). Isolation and Purification of Phenolic Compounds from Natural Matrices. In Natural Product Chemistry (pp. 25-45). Academic Press.
- NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website.
- European Food Safety Authority. (2011). Scientific Opinion on Flavouring Group Evaluation 96 (FGE.96). EFSA Journal, 9(5), 2163.
- Ilić, B., et al. (2020). Assessment of p-cresol and phenol antifungal interactions in an arthropod defensive secretion. Arthropoda Selecta, 29(4), 413-418.
- Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers in Microbiology, 14.
- Chen, J., et al. (2017). Floral scent of sapromyophilous Stemona species. Phytochemistry, 143, 1-8.
- Li, Y., et al. (2023). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 14.
- Jones, D., & Hedger, J. N. (1993). Metabolism of p-Cresol by the Fungus Aspergillus fumigatus. Applied and Environmental Microbiology, 59(3), 917-921.
- The Good Scents Company. (n.d.). 4-methyl-2,6-dimethoxyphenol.
- ResearchGate. (2021). Metabolism of p-Cresol by the Fungus Aspergillus fumigatus.
- OSTI.GOV. (1993). Metabolism of p-cresol by the fungus Aspergillus fumigatus.
- RSC Publishing. (2021). Antimicrobial activity, chemical composition and cytotoxicity of Lentinus crinitus basidiocarp.
- MDPI. (2022). Chemical Composition, Antioxidant and Anti-Inflammatory Activity of Shiitake Mushrooms (Lentinus edodes).
- SciSpace. (1970). Chemical Composition of Wild-type and Mutant Aspergillus nidulans Cell Walls.
- MDPI. (2021). Recent updates on the bioactive compounds of the marine-derived genus Aspergillus.
- ScienceDirect. (2022). Lentinus squarrosulus: Nutritional composition, phytochemistry, health-promoting activities and toxicity profile.
- ResearchGate. (2016). Nutraceutical composition of wild species of genus Lentinus Fr. from Nothern India.
- SpringerLink. (2022). Distribution, cultivation, nutritional composition, and bioactivities of Lentinus (Polyporaceae, Basidiomycetes): A review.
- Mycology Online. (n.d.). Gliocladium.
- Eurofins USA. (2021). Gliocladium sp.
- Mindat.org. (n.d.). Gliocladium.
- Frontiers. (2023). Gliocladium virens: A Mycoparasitic Fungus for Sustainable Disease Management.
- E-Journal of Science and Technology. (2022). Exploration and Identification of Gliocladium sp as Biological Agent from the Rhizosphere of Tomato. Retrieved from E-Journal of Science and Technology.
- NIH. (n.d.). Chemical Composition of Aspergillus creber Extract and Evaluation of its Antimicrobial and Antioxidant Activities.
- ResearchGate. (2017). Characterization of Aspergillus species based on fatty acid profiles.
- Wikipedia. (n.d.). Aspergillus.
- MDPI. (2020). Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells.
Sources
- 1. 2,6-DIMETHOXY-4-METHYLPHENOL | 6638-05-7 [chemicalbook.com]
- 2. 4-methyl-2,6-dimethoxyphenol, 6638-05-7 [thegoodscentscompany.com]
- 3. Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of p-cresol by the fungus Aspergillus fumigatus (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylphenol
Foreword
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical resource on 3,5-dimethoxy-4-methylphenol. Known by several synonyms including 2,6-dimethoxy-4-methylphenol and 4-methylsyringol, this compound is a versatile aromatic molecule with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts, offering instead a curated synthesis of its chemical properties, manufacturing protocols, spectral characteristics, and biological activities. The insights herein are grounded in established scientific principles and supported by authoritative references, aiming to empower your research and development endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted phenol characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This specific arrangement of functional groups dictates its unique chemical reactivity and biological interactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Dimethoxy-4-methylphenol, 4-Methylsyringol | |
| CAS Number | 22080-97-3 | |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to light yellow solid with a phenolic odor.[1] | |
| Melting Point | 37-42 °C | |
| Boiling Point | 145-146 °C at reduced pressure.[1] | |
| Solubility | Slightly soluble in water.[1] |
Synthesis Protocols and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthesis from p-Cresol: A Step-by-Step Protocol
A common and efficient route to this compound begins with the readily available starting material, p-cresol. This multi-step synthesis involves bromination followed by methoxylation.
Experimental Protocol:
-
Bromination of p-Cresol:
-
In a well-ventilated fume hood, dissolve p-cresol in a suitable solvent such as acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the solution while maintaining a controlled temperature (typically 20-25°C) to manage the exothermic reaction.
-
The reaction yields 2,6-dibromo-4-methylphenol. The product can be isolated by precipitation and filtration. This step typically proceeds with high yield (96-97%).
-
-
Methoxylation of 2,6-dibromo-4-methylphenol:
-
Prepare a solution of sodium methoxide in dry methanol.
-
To this solution, add 2,6-dibromo-4-methylphenol and a catalytic amount of cuprous chloride (CuCl).
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
Purification is typically achieved through column chromatography to yield this compound.
-
Causality of Experimental Choices:
-
The use of acetic acid as a solvent in the bromination step helps to control the reaction and can improve the yield of the desired dibromo product.
-
Cuprous chloride is a crucial catalyst for the methoxylation of aryl halides, facilitating the nucleophilic substitution of the bromine atoms with methoxy groups.
Alternative Synthesis Routes
-
Methylation of 2,5-Dihydroxy-4-methylphenol: This method involves the direct methylation of the corresponding dihydroxy-methylphenol using a methylating agent like dimethyl sulfate in the presence of a base.[1]
-
Azo-Coupling Reactions: A more specialized route involves the azo-coupling of 3,5-dimethoxyphenol with a diazonium salt, which can be followed by further chemical modifications to yield the target compound.[1]
Spectroscopic Characterization
A comprehensive understanding of a molecule's structure is paramount. The following sections detail the expected spectroscopic signatures of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.4 | Singlet | 2H | Aromatic protons (H-2, H-6) |
| ~5.4 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |
| ~3.8 | Singlet | 6H | Methoxy protons (-OCH₃) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3000-2850 | C-H stretch | Methyl and Methoxy C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl ether (methoxy) |
The broadness of the O-H stretch is a characteristic feature resulting from hydrogen bonding.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 168, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for phenols include the loss of a hydrogen radical (M-1), the loss of carbon monoxide (M-28), and the loss of a formyl radical (M-29). For methoxy-substituted phenols, the loss of a methyl radical (M-15) from the methoxy group is also a characteristic fragmentation.
Biological Activities and Mechanisms of Action
The therapeutic potential of this compound is primarily attributed to its antioxidant and anti-inflammatory properties, which are common among methoxyphenolic compounds.
Antioxidant Activity
Mechanism of Action:
The antioxidant activity of phenolic compounds like this compound stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This process is often described by the sequential proton-loss electron transfer (SPLET) mechanism.[2] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating methoxy groups further enhances this stability, making the compound an effective radical scavenger.
Anti-inflammatory Activity
Mechanism of Action:
The anti-inflammatory effects of methoxyphenolic compounds are multifaceted. They have been shown to inhibit the production of pro-inflammatory mediators such as cytokines and chemokines in human airway cells.[3] One proposed mechanism involves the post-transcriptional regulation of inflammatory gene expression by inhibiting the binding of RNA-binding proteins, such as HuR, to mRNA.[4] Additionally, some methoxyphenols can inhibit the activity of enzymes like myeloperoxidase (MPO), which is involved in oxidative stress and inflammation.[5]
Toxicology and Safety Profile
A thorough understanding of the toxicological profile is essential for any compound with therapeutic potential.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Research and Drug Development
The unique combination of chemical and biological properties of this compound makes it a valuable molecule for various applications:
-
Pharmaceutical Intermediate: Its structure serves as a scaffold for the synthesis of more complex, biologically active molecules.
-
Antioxidant in Formulations: Due to its radical scavenging properties, it has potential applications in formulations aimed at mitigating oxidative stress.[1]
-
Probe for Mechanistic Studies: It can be used as a tool to investigate the role of oxidative stress and inflammation in various disease models.
-
Precursor for Dyes and Pigments: The phenolic ring can be chemically modified to produce colored compounds.[1]
Conclusion
This compound is a compound of significant interest to the scientific community. Its well-defined chemical properties, accessible synthetic routes, and promising biological activities provide a solid foundation for further exploration. This guide has aimed to provide a comprehensive and technically sound overview to facilitate and inspire future research and development in the fields of medicinal chemistry, pharmacology, and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]
-
ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Retrieved from [Link]
-
ResearchGate. (2025). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]
-
PubMed. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Retrieved from [Link]
-
PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [Link]
-
PubMed. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
PubMed. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation.
-
The Royal Society of Chemistry. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the. Retrieved from [Link]
-
NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylphenol: Synthesis, Characterization, and Antioxidant Properties
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethoxy-4-methylphenol, a phenolic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document delves into the synthetic routes for its preparation, detailed protocols for its analytical characterization, and an exploration of its antioxidant properties. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule's chemistry and potential applications.
Introduction
This compound, also known by its synonym 4-methyl-2,6-dimethoxyphenol or 4-methylsyringol, is an aromatic organic compound with the chemical formula C₉H₁₂O₃.[1][2] Its structure features a phenol ring substituted with two methoxy groups and a methyl group. This substitution pattern imparts specific chemical and physical properties, including antioxidant potential, which makes it a valuable molecule for further investigation and application in various fields.[3] This guide aims to provide a detailed technical resource on the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | 2,6-dimethoxy-4-methylphenol | [1] |
| CAS Number | 6638-05-7 | [1] |
| Appearance | Pale yellow semi-solid | [1] |
| Odor | Phenolic, medicinal, smoky, spicy, woody | |
| Melting Point | 37-42 °C | |
| Boiling Point | 145-146 °C at 14 mmHg | |
| Solubility | Insoluble in water; soluble in fat and ethanol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the methylation of a suitable precursor. Below is a detailed protocol for a two-step synthesis starting from 2,6-dimethoxyphenol.[3]
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2,6-Dimethoxy-4-(hydroxymethyl)phenol [3]
-
In a suitable reaction vessel, combine 310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10 wt% aqueous sodium hydroxide.
-
Stir the mixture at 25°C for 60 hours.
-
After the reaction is complete, neutralize the mixture with sulfuric acid.
-
Isolate the product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, which can be purified further if necessary.
Step 2: Synthesis of 2,6-Dimethoxy-4-methylphenol [3]
-
In a high-pressure reactor, dissolve 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol in 320 ml of methanol.
-
Add 0.375 wt% of platinum-alumina catalyst.
-
Pressurize the reactor with hydrogen to 199 kg/cm ²-G.
-
Heat the reaction mixture to 200°C and maintain for 4 hours with stirring.
-
After cooling and depressurizing the reactor, the catalyst is filtered off.
-
The methanol is removed under reduced pressure, and the resulting crude 2,6-dimethoxy-4-methylphenol can be purified by column chromatography or distillation.
Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is recommended.
Analytical Workflow
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2,6-Dimethoxy-4-methylphenol from p-Cresol
Strategic Overview & Nomenclature Clarification
Target Identification
The target molecule requested is 3,5-dimethoxy-4-methylphenol .[1][2][3] It is critical to address the nomenclature ambiguity immediately to ensure structural accuracy:
-
Toluene Nomenclature: When named as a toluene derivative, the methyl group is position 1. The hydroxyl is at 4.[4] The methoxy groups are at 3 and 5. (Name: 4-Hydroxy-3,5-dimethoxytoluene).[1][2][5]
-
Phenol Nomenclature (IUPAC Preferred): When named as a phenol, the hydroxyl group is position 1. The methyl group is at 4.[][7][8][9][10] The methoxy groups are at 2 and 6.[3][9] (Name: 2,6-Dimethoxy-4-methylphenol ).[1][2][3][5][11]
This guide details the synthesis of 2,6-dimethoxy-4-methylphenol , which is the chemically accurate structure for "3,5-dimethoxy p-cresol."[1][2]
Retrosynthetic Analysis
Direct methoxylation of p-cresol is chemically non-viable due to the poor leaving group ability of aryl hydrogens.[1] The most robust industrial and laboratory route involves a two-stage sequence:
-
Electrophilic Aromatic Substitution: Regioselective bromination of p-cresol to install leaving groups at the ortho positions (2 and 6).[1]
-
Nucleophilic Aromatic Substitution (
): Copper-catalyzed displacement of bromide by methoxide (Ullmann-type condensation).[1][2]
Reaction Scheme
Figure 1: Two-step synthetic pathway from p-cresol to the dimethoxy target.[1][2][5]
Phase 1: Regioselective Bromination
Objective: Synthesize 2,6-dibromo-4-methylphenol. Mechanism: Electrophilic Aromatic Substitution.[1][3] The hydroxyl group strongly activates the ortho positions (2,6), directing the bromine exclusively to these sites.
Reagents & Equipment
-
Reagent: Bromine (
, liquid)[1] -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).[1] Note: AcOH is preferred for easier handling and crystallization.
-
Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, caustic scrubber (NaOH) for HBr fumes.
Protocol
-
Setup: Charge the flask with p-cresol (1.0 eq) and Glacial Acetic Acid (5 volumes). Cool the solution to 15–20°C using a water bath. Connect the gas outlet to a NaOH scrubber to neutralize evolved HBr.
-
Addition: Add liquid Bromine (2.1 eq) dropwise via the addition funnel.
-
Critical Parameter: Control addition rate to maintain internal temperature
. The reaction is highly exothermic. -
Observation: The solution will turn dark orange/red, then lighten as
is consumed.
-
-
Reaction: After addition is complete, stir at room temperature (25°C) for 2 hours.
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (10 volumes).
-
Stir vigorously for 30 minutes. The product will precipitate as a white to off-white solid.[1]
-
-
Purification:
Data Summary
| Parameter | Value |
| Yield | 95 – 98% |
| Appearance | White crystalline solid |
| Melting Point | 48 – 50°C |
| Purity (HPLC) | >98% |
Phase 2: Copper-Catalyzed Methoxylation
Objective: Convert 2,6-dibromo-4-methylphenol to 2,6-dimethoxy-4-methylphenol.
Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution.[1][2][12] Unlike standard
Reagents & Equipment
-
Substrate: 2,6-Dibromo-4-methylphenol (from Phase 1).[1][2][][11]
-
Nucleophile: Sodium Methoxide (NaOMe), 30% solution in MeOH or freshly prepared solid (5.0 eq).[1]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Copper(I) Chloride (CuCl).
-
Solvent: Methanol (anhydrous).[1]
-
Equipment: High-pressure reactor (Autoclave) or heavy-walled sealed tube.[1][2] Note: Reflux at atmospheric pressure is often insufficient for bis-methoxylation.[1][2]
Protocol
-
Charge: In a glovebox or under Argon flow, charge the autoclave with:
-
Workup (Critical Step):
-
Cool reactor to room temperature and vent.
-
Concentrate the mixture under reduced pressure to remove excess methanol.
-
Acidification: The product exists as a sodium phenoxide salt. Add water and acidify with 2M HCl to pH 2–3. Caution: This will generate heat.[1][2][9]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
-
Purification:
Workflow Diagram
Figure 2: Operational workflow for the high-pressure methoxylation step.
Analytical Validation (QC)
Upon isolation, the identity of 2,6-dimethoxy-4-methylphenol must be validated.[1][2] The symmetry of the molecule results in a simplified NMR spectrum.
| Technique | Expected Signal / Result | Assignment |
| 1H NMR (CDCl3, 400 MHz) | Ar-CH3 (Methyl) | |
| Ar-(OCH3 )2 (Methoxy) | ||
| Ar-OH (Hydroxyl) | ||
| Ar-H (Aromatic Protons) | ||
| Melting Point | 38 – 42°C | Pure Compound |
| Appearance | Off-white / light yellow solid | Oxidizes slightly in air |
Note: NMR shifts are approximate and may vary slightly based on concentration and solvent water content.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for bromination of phenols).
-
Guo, Y., et al. (2015).[1][13] "Copper-catalyzed synthesis of 2,6-dimethoxy-4-methylphenol." Research on Chemical Intermediates, 41(11), 8651-8664.[1][2][13]
-
Wang, J-R., et al. (2021).[1][12] "Copper-Catalyzed Methoxylation of Aryl Bromides." Organic Letters, 23, 8450-8454.[1][2][12] [1]
-
PubChem Compound Summary. "2,6-Dimethoxy-4-methylphenol" (CID 240925).[1][2] [1]
-
Google Patents. "Method for preparing 2,6-dimethoxy-3-bromo-4-methylphenol" (Contextual NMR data for intermediates).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865) - FooDB [foodb.ca]
- 3. Buy this compound | 22080-97-3 [smolecule.com]
- 4. m-Cresol - Wikipedia [en.wikipedia.org]
- 5. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 10. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 11. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]
- 12. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
- 13. 2,6-DIMETHOXY-4-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]
Analytical methods for 3,5-Dimethoxy-4-methylphenol detection
Application Note: High-Sensitivity Quantification of 3,5-Dimethoxy-4-methylphenol (4-Methylsyringol) in Complex Matrices
Introduction & Analyte Profile
This compound (commonly referred to as 4-Methylsyringol ) is a critical phenolic marker used in diverse fields ranging from enology (smoke taint detection) to lignin valorization and pharmaceutical intermediate analysis.
Despite its utility, the analysis of this compound presents specific "Phenolic Challenges":
-
Active Hydroxyl Group: The phenolic -OH group is prone to hydrogen bonding with silanols in GC columns, leading to peak tailing and adsorption losses.
-
Isomeric Confusion: It is frequently confused with its isomers (e.g., 3,5-dimethoxyphenol or other alkyl-phenols). Precise chromatographic resolution is required.
-
Matrix Interference: In complex matrices like wine, truffle oil, or biological fluids, co-eluting interferences require high-selectivity detection (MS-SIM or Fluorescence).
Compound Identity Card:
-
IUPAC Name: 2,6-Dimethoxy-4-methylphenol (Note: Numbering prioritizes -OH as C1).[1]
-
Key Properties: pKa ~10.3; volatile; fluoresces under UV.
Method A: HS-SPME-GC-MS (The Gold Standard for Volatiles)
Context: Best for aroma profiling in food/beverage (e.g., wine smoke taint, truffle authenticity) where sensitivity in the ppt (ng/L) range is required without liquid extraction steps.
The "Why" Behind the Protocol
-
Headspace SPME (Solid Phase Microextraction): We utilize SPME to selectively extract volatiles from the headspace, leaving non-volatile matrix components (sugars, proteins) behind. This protects the GC liner and column.
-
Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen. The Carboxen layer traps small volatiles, while the DVB layer captures larger aromatics like 4-methylsyringol.
-
Column Choice: A Polar Wax Column (e.g., DB-WAX or VF-WAXms) is mandatory for underivatized phenols. The polar stationary phase "wets" the polar phenol, reducing tailing that occurs on non-polar (5% phenyl) columns.
Experimental Protocol
Sample Preparation:
-
Aliquot: Place 10 mL of sample (wine/oil/aqueous extract) into a 20 mL headspace vial.
-
Salt Addition: Add 3g NaCl (30% w/v). Reason: Salting out effect decreases the solubility of organics in water, driving them into the headspace.
-
Internal Standard: Spike with 10 µL of d3-4-methylguaiacol or 2,4-di-tert-butylphenol (final conc. 50 µg/L).
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximize sensitivity; high temp prevents condensation. |
| SPME Extraction | 50°C for 30 min, 250 rpm | Balanced temp avoids generating thermal artifacts while ensuring equilibrium. |
| Column | DB-WAX UI (30m x 0.25mm x 0.25µm) | "UI" (Ultra Inert) is critical to prevent phenol adsorption. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |
| Oven Program | 40°C (3 min) → 5°C/min → 240°C (10 min) | Slow ramp separates 4-methylsyringol from co-eluting guaiacols. |
| MS Mode | SIM (Selected Ion Monitoring) | drastically improves S/N ratio over Full Scan. |
| Target Ions | Quant: 168 ; Qual: 153, 125 | m/z 168 is the molecular ion (stable aromatic). |
Method B: HPLC-FLD (For Non-Volatile/Aqueous Matrices)
Context: Best for pharmaceutical formulations, biological fluids, or high-concentration wood degradation products where derivatization for GC is undesirable.
The "Why" Behind the Protocol
-
Acidic Mobile Phase: Phenols are weak acids (pKa ~10). We add Formic Acid (0.1%) to lower the pH below 4. This keeps 4-methylsyringol in its neutral (protonated) form, ensuring it interacts with the hydrophobic C18 column rather than eluting in the void volume.
-
Fluorescence Detection (FLD): Phenols naturally fluoresce. FLD is 10-100x more sensitive and selective than UV (DAD) for this class of compounds, virtually eliminating background noise from non-fluorescent matrix components.
Experimental Protocol
Instrument: HPLC or UHPLC with Fluorescence Detector. Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150mm x 4.6mm, 3.5µm.
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % B (Organic) | Flow Rate | Phase |
| 0.0 | 5% | 1.0 mL/min | Equilibration |
| 2.0 | 5% | 1.0 mL/min | Load |
| 15.0 | 95% | 1.0 mL/min | Elution of Phenols |
| 17.0 | 95% | 1.0 mL/min | Wash |
| 17.1 | 5% | 1.0 mL/min | Re-equilibration |
Detection Parameters:
-
Excitation Wavelength: 274 nm[5]
-
Emission Wavelength: 298 nm (or 310 nm depending on solvent shift).
-
Note: If using UV-DAD only, monitor at 280 nm.
Visualization of Workflows
Workflow 1: Analytical Decision Matrix
A logic flow to determine the correct instrument based on sample type.
Caption: Decision tree for selecting between GC-MS and HPLC methodologies based on matrix complexity and sensitivity requirements.
Workflow 2: HS-SPME Mechanism
Visualizing the extraction thermodynamics.
Caption: Step-by-step physicochemical pathway of the Headspace Solid Phase Microextraction (HS-SPME) protocol.
Troubleshooting & Quality Control
To ensure Trustworthiness and Self-Validation :
-
The "Carryover" Trap: Phenols are sticky.
-
Solution: Run a blank injection (empty vial) after every high-concentration standard. If using HPLC, ensure the needle wash contains 50% Methanol.
-
-
Peak Tailing (GC):
-
Cause: Active sites in the liner or column.
-
Fix: Use deactivated liners (silanized) containing glass wool. Trim 10cm from the front of the GC column if tailing factor > 1.5.
-
-
Identification Confirmation:
-
Do not rely solely on retention time. In GC-MS, the ion ratio of 168/153 must match the reference standard within ±20%.
-
References
-
Smoke Taint Analysis in Wine
- Title: Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chrom
- Source: NIH / Molecules (2021).
-
URL:[Link]
- Relevance: Establishes 4-methylsyringol as a key smoke taint marker and valid
- Title: Rapid Smoke-taint Analysis of Wine with SPME-GC-MS/MS (Application Note).
-
Phenol HPLC Methodology
-
Compound Properties & Safety
Sources
- 1. CAS RN 6638-05-7 | Fisher Scientific [fishersci.com]
- 2. 6638-05-7 CAS MSDS (2,6-DIMETHOXY-4-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 6638-05-7: 4-Methylsyringol | CymitQuimica [cymitquimica.com]
- 4. Supplier CAS No 6638-05-7 - BuyersGuideChem [buyersguidechem.com]
- 5. epa.gov [epa.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3,5-Dimethoxy-4-methylphenol in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dimethoxy-4-methylphenol. This compound, a key intermediate and active pharmaceutical ingredient (API) in various drug development pipelines, demands a reliable analytical method for quality control and research purposes.[1][2] The described protocol is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The method demonstrates excellent linearity, accuracy, precision, and specificity, ensuring its suitability for routine analysis in a regulated environment.
Introduction: The Analytical Imperative for this compound
This compound, also known as 4-methylsyringol, is an aromatic organic compound with the molecular formula C₉H₁₂O₃.[2][3][4] Its structure, featuring a phenolic hydroxyl group and two methoxy substituents, imparts specific chemical properties that are leveraged in pharmaceutical synthesis.[1][2] Given its potential role in drug formulations, a precise and reliable analytical method is paramount for ensuring product quality, stability, and dosage accuracy. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phenolic compounds due to its high resolution and sensitivity.[5][6][7][8] This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, grounded in established chromatographic principles.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [2][3][4] |
| Molecular Weight | 168.19 g/mol | [3][4][9][10] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 37-42 °C | [2][9][11] |
| Boiling Point | 145-146 °C at 14 mmHg | [2][9] |
| Solubility | Slightly soluble in water | [2][9] |
| Predicted pKa | 10.29 ± 0.23 | [9] |
| XLogP3 | 1.9 | [3][4] |
The predicted pKa of 10.29 indicates that the phenolic hydroxyl group will be in its neutral, protonated form in acidic to neutral mobile phases, which is ideal for retention on a reversed-phase column.[12] The XLogP3 value of 1.9 suggests moderate hydrophobicity, making reversed-phase chromatography the separation mode of choice.[13]
HPLC Method Development and Rationale
The following HPLC method was developed based on the physicochemical properties of this compound and established practices for the analysis of phenolic compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/DAD detector | A standard, reliable HPLC system is sufficient for this analysis. A Diode Array Detector (DAD) is recommended for assessing peak purity. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Luna C18(2), Zorbax Eclipse Plus C18) | C18 stationary phases provide excellent hydrophobic retention for moderately non-polar analytes like this compound. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the aqueous mobile phase ensures the analyte remains in its non-ionized form, leading to consistent retention and sharp peak shapes.[12][14] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |
| Gradient Elution | 0-1 min: 30% B, 1-8 min: 30-70% B, 8-9 min: 70-30% B, 9-12 min: 30% B | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while also minimizing the run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peaks and avoid column overloading. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 278 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.[15] |
Method Development Workflow
Figure 1: Logical workflow for the development and validation of the HPLC method for this compound.
Protocols
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation)
-
Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes to facilitate extraction.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Centrifugation/Filtration: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes. Alternatively, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[16] This step is critical to remove excipients and prevent column clogging.
Sample Preparation Workflow
Figure 2: Step-by-step workflow for the preparation of a tablet sample for HPLC analysis.
Method Validation
To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated by analyzing a placebo formulation and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be evaluated by slightly varying parameters such as mobile phase composition, pH, column temperature, and flow rate.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in pharmaceutical research and quality control settings. The method is based on a sound understanding of the analyte's properties and established chromatographic principles. Adherence to the outlined protocols and a thorough method validation will ensure the generation of high-quality, reproducible data.
References
-
SIELC Technologies. (n.d.). Separation of 3,4-Dimethoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,5-DIMETHOXY-4-HYDROXYTOLUENE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-2,6-dimethoxyphenol, 6638-05-7. Retrieved from [Link]
- Bujor, O.-C., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Foods, 11(3), 433.
- Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design, 11, 25-32.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Palamadai, N., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Zhao, X., et al. (2008). Steps of sample preparation for HPLC characterization of phenolic compounds.
- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Science and Technology, 58(8), 3045-3055.
-
COSMOSIL. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
- Jothy, S. L., et al. (2011). HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants.
- Monar, M., et al. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Transition-metal-free Access to Benzyl Ethers via Aerobic Cross Dehydrogenative Coupling of Benzylic C(sp3)–H with Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. Retrieved from [Link]
- Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(5), 274-279.
-
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 22080-97-3 [smolecule.com]
- 3. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keypublishing.org [keypublishing.org]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 3,5-Dimethoxy-4-hydroxytoluene [webbook.nist.gov]
- 11. 4-methyl-2,6-dimethoxyphenol, 6638-05-7 [thegoodscentscompany.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Separation of 3,4-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. nacalai.com [nacalai.com]
Application Note: High-Sensitivity Profiling of 3,5-Dimethoxy-4-methylphenol using Gas Chromatography-Mass Spectrometry
Introduction
3,5-Dimethoxy-4-methylphenol, also known as 4-methylsyringol, is a phenolic compound of significant interest across various scientific disciplines. Its presence can be indicative of specific biological or industrial processes, and its accurate quantification is crucial for research, quality control, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the selective and sensitive determination of volatile and semi-volatile compounds.[1] However, the inherent polarity of the hydroxyl group in phenolic compounds like this compound necessitates a strategic approach to ensure optimal chromatographic performance and detection.
This application note provides a comprehensive, field-proven protocol for the analysis of this compound by GC-MS. The methodology emphasizes a critical derivatization step—silylation—to enhance the analyte's volatility and thermal stability, thereby enabling robust and reproducible analysis.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the characterization and quantification of this compound.
Scientific Principles: The Imperative of Derivatization
Direct GC-MS analysis of polar compounds such as phenols can lead to poor peak shape, decreased resolution, and potential thermal degradation within the injector port or on the analytical column. To circumvent these challenges, derivatization is employed to modify the functional groups of the analyte.[3] Silylation is a widely adopted derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2] This process is typically achieved using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like Trimethylchlorosilane (TMCS).[4]
The resulting TMS ether of this compound is significantly less polar and more volatile, leading to improved chromatographic behavior and enhanced sensitivity. The derivatization reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the silicon atom of the silylating agent.[2]
Experimental Workflow
The following sections detail the necessary reagents, instrumentation, and step-by-step protocols for the successful GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard: (Purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Derivatization grade
-
Trimethylchlorosilane (TMCS): Derivatization grade
-
Pyridine: Anhydrous, <0.005% water
-
Dichloromethane (DCM): GC-MS grade
-
Nitrogen gas: High purity (99.999%)
-
GC vials and caps: 2 mL, amber, with PTFE/silicone septa
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A non-polar or mid-polar capillary column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a suitable choice.
-
Autosampler: For reproducible injections.
Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The preparation of real-world samples will depend on the matrix. For solid samples, an appropriate extraction method (e.g., Soxhlet, sonication) with a suitable solvent should be employed. For liquid samples, a liquid-liquid extraction may be necessary. The final extract should be dissolved in dichloromethane.
Derivatization Protocol: Silylation
This protocol is a critical step to ensure the volatility of the analyte for GC-MS analysis.
-
Evaporation: Transfer 100 µL of the standard or sample extract into a clean, dry GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all residual solvent.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
Caption: Experimental workflow from sample preparation to GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Value | Rationale |
| GC System | ||
| Injector | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 200 °C | A moderate ramp rate to separate the target analyte from other components. |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min | To elute any less volatile compounds and clean the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard source temperature that minimizes thermal degradation while ensuring efficient ionization. |
| Quadrupole Temperature | 150 °C | A typical quadrupole temperature. |
| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for library matching. |
| Mass Scan Range | 40 - 450 amu | A suitable range to capture the molecular ion and characteristic fragment ions of the derivatized analyte. |
| Solvent Delay | 3 min | To prevent the solvent peak from entering the mass spectrometer and causing filament damage. |
Data Analysis and Interpretation
Expected Retention Time
The retention time of the trimethylsilyl derivative of this compound will depend on the specific GC column and temperature program used. However, based on its structure, it is expected to elute after less substituted phenols and before larger, less volatile compounds.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of the TMS derivative of this compound is predicted to exhibit several characteristic ions. The molecular ion (M+) peak, corresponding to the mass of the derivatized molecule, should be observable.
Predicted Key Fragment Ions:
| m/z | Ion Structure/Fragment | Significance |
| 240 | [M]+• | Molecular ion of the TMS derivative. |
| 225 | [M - CH₃]+ | Loss of a methyl group from the TMS moiety, a very common fragmentation pathway for TMS derivatives. This is often a prominent peak. |
| 73 | [Si(CH₃)₃]+ | The trimethylsilyl cation, a hallmark of TMS derivatives and often a base peak in the spectrum. |
The fragmentation process is initiated by the high energy of electron ionization, leading to the cleavage of bonds. The loss of a methyl radical from the TMS group is a particularly favorable process, leading to a stable silicenium ion.
Caption: Predicted major fragmentation pathways for silylated this compound.
Trustworthiness and Validation
To ensure the reliability of this protocol, a self-validating system should be implemented. This includes:
-
Calibration Curve: A multi-point calibration curve should be generated using the working standard solutions to demonstrate the linearity of the method over the desired concentration range.
-
Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the method.
-
Method Blank: A method blank (a sample containing all reagents except the analyte) should be analyzed to ensure that there is no contamination from the reagents or sample preparation process.
-
Spike Recovery: For real samples, a known amount of the analyte should be spiked into a sample matrix and the recovery calculated to assess for any matrix effects.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The key to successful analysis lies in the silylation derivatization step, which significantly improves the chromatographic properties of this phenolic compound. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve sensitive, selective, and reliable quantification of this compound in various matrices. The principles and techniques described herein are foundational and can be adapted for the analysis of other phenolic compounds.
References
-
Proestos, C., & Sereli, D. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 18(9), 10473-10488. [Link]
-
Lee, S., & Lee, H. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of chromatographic science, 42(8), 413-419. [Link]
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. [Link]
-
MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 389, 00041. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (n.d.). In SciSpace. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 3,5-Dimethylphenol, TMS derivative. In NIST WebBook. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. In PubChem. Retrieved February 5, 2026, from [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 38(4-5), 373-479. [Link]
-
Agilent Technologies. (2011). Analysis of phenols according to EPA 8040. [Link]
-
D'Urso, A., & Montoneri, E. (2018). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 5(20), 45-56. [Link]
-
Füzfai, Z., Boldizsár, I., & Molnár-Perl, I. (2006). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1129(2), 293-306. [Link]
-
Carmo, H., Hengstler, J. G., de Boer, D., Ring, A., Remião, F., Carvalho, F., ... & Bastos, M. D. L. (2005). Metabolic pathways of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
-
Schymanski, E. L., Ruttkies, C., Krauss, M., Brouard, C., Kind, T., Dührkop, K., ... & Neumann, S. (2019). Machine learning for identification of silylated derivatives from mass spectra. Metabolites, 9(8), 153. [Link]
-
SWGDRUG. (2014). 2,5-Dimethoxy-4-methylamphetamine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
Illuminating the Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Characterization of 3,5-Dimethoxy-4-methylphenol
Introduction
3,5-Dimethoxy-4-methylphenol, also known as 2,6-dimethoxy-4-methylphenol or 4-methylsyringol, is a phenolic compound of significant interest in various fields, including natural product chemistry, and as a building block in organic synthesis.[1] Its precise structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous characterization of such organic molecules.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.
The Strategic Application of NMR in Structural Elucidation
The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field.[2] The resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule. For a molecule like this compound, a suite of NMR experiments is strategically employed to build a complete picture of its atomic connectivity and spatial arrangement.
1D NMR: The Foundational Spectrum
-
¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).[3] For phenols, the hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent.[3] Aromatic protons typically resonate in the 6.5-8.0 ppm region.[3]
-
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton of the molecule.[4] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a single peak for each unique carbon atom.[4] The chemical shifts of carbon atoms are indicative of their hybridization and the electronegativity of attached atoms.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon signals, i.e., whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or a quaternary carbon.[6] By manipulating pulse angles (e.g., DEPT-90 and DEPT-135), different carbon types can be selectively observed or will exhibit different phases (positive or negative peaks), greatly aiding in the assignment of the ¹³C spectrum.[6]
2D NMR: Unraveling the Connectivity Puzzle
When 1D spectra become complex or ambiguous, 2D NMR techniques are employed to reveal correlations between nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms.[7] Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached.[8] Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-4 bond) correlations between protons and carbons. This technique is instrumental in piecing together different molecular fragments and in identifying quaternary carbons, which are not observed in HSQC spectra.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For phenolic compounds, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. The choice of solvent can affect the chemical shifts of labile protons, such as the hydroxyl proton.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient.[9] For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) may be required to obtain good signal-to-noise in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing a this compound sample for NMR analysis.
NMR Data Acquisition
The following is a general protocol for acquiring a standard suite of NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
-
DEPT-135:
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
COSY:
-
Acquire a gradient-selected COSY spectrum.
-
-
HSQC:
-
Acquire a gradient-selected HSQC spectrum optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
-
-
HMBC:
-
Acquire a gradient-selected HMBC spectrum optimized for long-range coupling constants of 8-10 Hz.
-
Data Analysis and Structural Interpretation
The following section details the expected NMR data for this compound and the logical process of its structural assignment.
Structure and Numbering of this compound
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four types of chemically non-equivalent protons.
| Signal | Chemical Shift (ppm) (in CDCl₃)[9] | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~6.39 | s | 2H | H-2, H-6 | These aromatic protons are equivalent due to the molecule's symmetry. They are shielded by the electron-donating methoxy and hydroxyl groups. |
| 2 | ~5.39 | s | 1H | OH | The phenolic hydroxyl proton signal is a singlet and its chemical shift can vary. |
| 3 | ~3.85 | s | 6H | OCH₃ | The six protons of the two equivalent methoxy groups give rise to a single sharp singlet. |
| 4 | ~2.29 | s | 3H | CH₃ | The three protons of the methyl group at the C-4 position appear as a singlet. |
¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six signals, corresponding to the six unique carbon environments. The DEPT-135 spectrum will aid in their assignment.
| Carbon | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 | Assignment | Rationale |
| C1 | ~150 | Quaternary | C-1 | The carbon bearing the hydroxyl group is significantly deshielded. |
| C2, C6 | ~105 | CH (positive) | C-2, C-6 | These aromatic methine carbons are shielded by the adjacent oxygen-containing substituents. |
| C3, C5 | ~155 | Quaternary | C-3, C-5 | The carbons attached to the methoxy groups are highly deshielded. |
| C4 | ~120 | Quaternary | C-4 | The carbon bearing the methyl group is less deshielded than the oxygen-bearing carbons. |
| OCH₃ | ~56 | CH₃ (positive) | OCH₃ | Typical chemical shift for methoxy group carbons. |
| CH₃ | ~16 | CH₃ (positive) | CH₃ | Typical chemical shift for an aromatic methyl group carbon. |
2D NMR Correlation Analysis
-
COSY: Due to the substitution pattern, no proton-proton couplings are expected between the aromatic protons (H-2 and H-6) or with other protons. Therefore, the COSY spectrum will likely show no cross-peaks, confirming the isolated nature of the aromatic protons.
-
HSQC: The HSQC spectrum will definitively connect the proton and carbon signals:
-
A cross-peak between the ¹H signal at ~6.39 ppm and the ¹³C signal at ~105 ppm confirms the assignment of C-2/C-6 and H-2/H-6.
-
A cross-peak between the ¹H signal at ~3.85 ppm and the ¹³C signal at ~56 ppm confirms the assignment of the methoxy groups.
-
A cross-peak between the ¹H signal at ~2.29 ppm and the ¹³C signal at ~16 ppm confirms the assignment of the C-4 methyl group.
-
-
HMBC: The HMBC spectrum provides the final and most crucial connectivity information:
-
The aromatic protons (H-2, H-6) at ~6.39 ppm will show correlations to C-1 (~150 ppm), C-3/C-5 (~155 ppm), and C-4 (~120 ppm).
-
The methoxy protons at ~3.85 ppm will show a strong correlation to their attached carbons, C-3/C-5 (~155 ppm).
-
The methyl protons at ~2.29 ppm will show correlations to C-3/C-5 (~155 ppm) and C-4 (~120 ppm).
-
The hydroxyl proton, if observed in the HMBC, may show correlations to C-1, C-2, and C-6.
-
Diagram of Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations for this compound.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed protocol and data interpretation guide serves as a valuable resource for researchers in ensuring the identity and purity of this important phenolic compound in their scientific endeavors.
References
- Al-Jeboori, M. J., et al. (2009). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Journal of Kerbala University, 7(1).
- Christophorou, S. C., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
-
PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Wide Array of Lignin-Related Phenolics are Oxidized by an Evolved Bacterial Dye-decolourising Peroxidase. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Bentham Science Publishers. (2024, September 27). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Reactivity of Lignin Model Compounds to Fluorobenzylation Using 13C and 19F NMR: Application to Lignin Phenolic Hydroxyl Group Quantification by 19F NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]
-
ATB. (n.d.). syringol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 9. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) 1H NMR [m.chemicalbook.com]
Applications of 3,5-Dimethoxy-4-methylphenol in organic synthesis
Executive Summary
This technical guide details the synthetic utility of 3,5-Dimethoxy-4-methylphenol (CAS: 22080-97-3), a specialized electron-rich phenolic building block.[1] Distinct from its common isomer (2,6-dimethoxy-4-methylphenol or methylsyringol), this compound features methoxy groups meta to the hydroxyl functionality, creating a unique electronic landscape that directs electrophilic substitution to the ortho positions (C2/C6).[1]
This guide provides validated protocols for three critical transformations:
-
Regioselective Electrophilic Halogenation (Access to biaryl precursors).
-
Oxidative Quinone Methide Generation (For C-C bond formation).
-
O-Methylation to 3,4,5-Trimethoxytoluene (Precursor to Trimethoprim).[1]
Part 1: Chemical Profile & Reactivity Analysis
Compound Identity:
Electronic Reactivity Map: The molecule exhibits "super-activation" at the C2 and C6 positions due to the cooperative donating effects of the hydroxyl group (ortho-director) and the two methoxy groups (ortho-directors relative to themselves).[1]
Figure 1: Reactivity landscape of this compound indicating primary sites for functionalization.
Part 2: Application Protocols
Application 1: Regioselective Bromination (C2-Functionalization)
Objective: Synthesis of 2-bromo-3,5-dimethoxy-4-methylphenol, a precursor for Suzuki-Miyaura coupling in biaryl synthesis.[1] Mechanism: The synergistic activation at C2 allows bromination under mild conditions without Lewis acid catalysis.[1]
Protocol:
-
Preparation: Dissolve this compound (10.0 mmol, 1.68 g) in Dichloromethane (DCM) (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate and prevent over-bromination (dibromination at C2/C6).
-
Addition: Add N-Bromosuccinimide (NBS) (10.0 mmol, 1.78 g) portion-wise over 15 minutes.
-
Note: NBS is preferred over elemental bromine (
) to avoid oxidation of the phenol to quinones.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Add 10% aqueous
(20 mL) to quench any residual brominating agent. -
Workup: Separate the organic layer, wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous
.[1][3] -
Purification: Concentrate in vacuo. Recrystallize from cold ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 85-92%
Data Validation:
Application 2: Oxidative Coupling via Quinone Methide
Objective: Benzylic functionalization via a p-Quinone Methide (p-QM) intermediate.[1] This mimics biological lignification processes and is used to attach the phenol to nucleophiles (e.g., thiols, amines). Mechanism: Oxidation of the phenol generates a radical, which tautomerizes to the p-QM.[1] This electrophilic intermediate is rapidly trapped by nucleophiles.[1]
Protocol (Silver Oxide Oxidation):
-
Reagents: this compound (1.0 equiv), Nucleophile (e.g., Morpholine or Benzyl Mercaptan, 1.2 equiv), Silver(I) Oxide (
) (2.0 equiv). -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Procedure:
-
Filtration: Filter the reaction mixture through a pad of Celite to remove silver residues.
-
Isolation: Evaporate the solvent. The product is the benzylic-substituted phenol (e.g., 4-(morpholinomethyl)-3,5-dimethoxyphenol).[1]
Key Insight: This method avoids harsh halogenation conditions at the benzylic position, which often lead to polymerization of electron-rich phenols.[1]
Application 3: Synthesis of 3,4,5-Trimethoxytoluene
Objective: Methylation of the phenolic hydroxyl group to generate 3,4,5-trimethoxytoluene, a key intermediate for Trimethoprim and other pharmaceutical alkaloids.[4]
Protocol:
-
Reagents: this compound (20 mmol), Dimethyl Sulfate (DMS) (24 mmol), Potassium Carbonate (
) (30 mmol).[1] -
Solvent: Acetone (reagent grade, 100 mL).
-
Procedure:
-
Charge the flask with phenol,
, and acetone. -
Add DMS dropwise via syringe (Caution: DMS is highly toxic; use a fume hood).
-
Reflux the mixture at 60°C for 4 hours.
-
-
Monitoring: TLC should show complete disappearance of the starting phenol (which stains strongly with
; the product does not). -
Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and then water.
-
Yield: >95% (Quantitative conversion is common).
Table 1: Comparative Reactivity of this compound vs. Isomers
| Feature | This compound (Subject) | 2,6-Dimethoxy-4-methylphenol (Methylsyringol) |
| OH Environment | Hindered only by H-atoms (Open) | Hindered by OMe groups (Steric bulk) |
| EAS Site | C2/C6 (Ortho to OH, Ortho to OMe) | C3/C5 (Meta to OH, Ortho to OMe) |
| Reactivity | Hyper-Nucleophilic at C2/C6 | Moderately nucleophilic at C3/C5 |
| Primary Use | Precursor to 3,4,5-trimethoxy systems | Antioxidant / Radical scavenger |
Part 3: References & Authority
-
PubChem Compound Summary. "this compound (CAS 22080-97-3)."[1][2] National Center for Biotechnology Information.[1] Link[2]
-
Ji, Y-F., et al. "Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol."[1][5] Synthetic Communications, 2002.[5] (Describes the methylation and downstream oxidation of related cresol derivatives). Link
-
Ralph, J., et al. "Quione Methides in Lignification." Journal of Wood Chemistry and Technology, describing the mechanism of p-quinone methide generation from p-methyl phenols.[1] Link
-
ChemicalBook. "3,4,5-Trimethoxytoluene synthesis and properties." (Verifying the downstream application). Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes & Protocols: 3,5-Dimethoxy-4-methylphenol in Pharmaceutical Research
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3,5-Dimethoxy-4-methylphenol in pharmaceutical research. This document outlines the compound's physicochemical properties, potential therapeutic applications based on its antioxidant and anti-inflammatory characteristics, and detailed protocols for its investigation. The information herein is designed to facilitate the exploration of this compound as a promising candidate in drug discovery, particularly in the context of diseases linked to oxidative stress and inflammation.
Introduction to this compound
This compound, also known as 4-methylsyringol, is an organic compound characterized by a phenolic ring with two methoxy groups and one methyl group.[1][2] This substitution pattern imparts unique chemical properties that are of significant interest in medicinal chemistry and pharmaceutical sciences. The presence of the hydroxyl group on the phenolic ring is a key structural feature, suggesting potential antioxidant activity through the donation of a hydrogen atom to scavenge free radicals. Its structural similarity to other biologically active phenols, such as syringol and its derivatives, further supports its potential for therapeutic applications.[3]
The compound typically appears as a white to light yellow solid and is slightly soluble in water.[1] Its potential applications in the pharmaceutical industry are primarily linked to its antioxidant properties, making it a candidate for drug formulations aimed at mitigating diseases associated with oxidative stress.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [1][4] |
| Molar Mass | 168.19 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 37-42 °C | [1][2] |
| Boiling Point | 145-146 °C at 14 mmHg | [1][2] |
| Solubility | Slightly soluble in water | [1][2] |
| pKa | 10.29 ± 0.23 (Predicted) | [2] |
Potential Pharmaceutical Applications
The structural attributes of this compound suggest its potential in several therapeutic areas, primarily revolving around its antioxidant and anti-inflammatory capabilities.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are well-established antioxidants. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating cellular damage.
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation can contribute to various diseases. A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to exert anti-inflammatory effects by suppressing the expression of proinflammatory mediators and cytokines.[5] This is achieved through the blockage of key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt.[5] Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory activities.
Neuroprotective Potential
Neurodegenerative diseases are often associated with oxidative stress and inflammation. The potential antioxidant and anti-inflammatory properties of this compound make it a candidate for investigation as a neuroprotective agent. Methoxyflavones, which share the methoxy-substituted phenolic motif, have demonstrated neuroprotective properties by reducing ROS, increasing Brain-Derived Neurotrophic Factor (BDNF), and reducing apoptosis in neuronal cells.[6]
Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for investigating the pharmaceutical potential of this compound.
In Vitro Antioxidant Capacity Assessment
Objective: To determine the free radical scavenging activity of this compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of compounds.[7] DPPH is a stable free radical that, upon accepting a hydrogen atom from an antioxidant, is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of ascorbic acid in methanol (1 mg/mL) and serial dilutions as for the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
-
Data Analysis:
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow for In Vitro Antioxidant Assay
Caption: Workflow for DPPH antioxidant assay.
In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay can be used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be left untreated with LPS.
-
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production by this compound.
-
Signaling Pathway Potentially Modulated by this compound
Caption: Potential anti-inflammatory mechanism of action.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of this compound against glutamate-induced oxidative stress in HT22 hippocampal neuronal cells.
Principle: High concentrations of glutamate can induce oxidative stress and cell death in HT22 cells, a well-established model for studying neuroprotection. [8][9]The MTT assay is used to measure cell viability by assessing the metabolic activity of the cells.
Materials:
-
HT22 mouse hippocampal neuronal cell line
-
DMEM with 10% FBS
-
This compound
-
Glutamate
-
N-acetylcysteine (NAC) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Protocol:
-
Cell Culture:
-
Culture HT22 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound or NAC for 1 hour.
-
Induce neurotoxicity by adding glutamate (e.g., 5 mM) to the wells and incubate for 24 hours. A control group should not be treated with glutamate.
-
-
MTT Assay:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Concluding Remarks
This compound presents a compelling profile for further investigation in pharmaceutical research. Its inherent antioxidant potential, coupled with the promising anti-inflammatory and neuroprotective activities of structurally related compounds, positions it as a valuable lead for the development of novel therapeutics. The protocols detailed in these application notes provide a robust starting point for researchers to explore and validate the therapeutic efficacy of this compound. Further studies, including in vivo models and detailed mechanistic investigations, are warranted to fully elucidate its pharmacological profile.
References
- Kim, J. E., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(6), 638-646.
-
ResearchGate. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]
-
ResearchGate. (2025). 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic Acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,4-dimethoxyphenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Retrieved from [Link]
-
ResearchGate. (2025). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]
- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
-
Pharmacognosy Magazine. (n.d.). Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Molecules. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Retrieved from [Link]
-
Spandidos Publications. (2021). Neuroprotective effect of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
PubMed Central. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Retrieved from [Link]
-
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Retrieved from [Link]
-
PubMed. (n.d.). 3,5-Di-t-butyl-4-hydroxytoluene (BHT) and probucol stimulate selectively the reaction of mammalian 15-lipoxygenase with biomembranes. Retrieved from [Link]
-
PubMed. (2021). Lignin-Derived Syringol and Acetosyringone from Palm Bunch Using Heterogeneous Oxidative Depolymerization over Mixed Metal Oxide Catalysts under Microwave Heating. Retrieved from [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells. Retrieved from [Link]
-
PubMed. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Retrieved from [Link]
-
ChemBK. (2024). 3,5-DIMETHOXY-4-HYDROXYTOLUENE. Retrieved from [Link]
-
ResearchGate. (2025). A narrative review: The pharmaceutical evolution of phenolic syringaldehyde. Retrieved from [Link]
-
PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]
-
ResearchGate. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Retrieved from [Link]
-
Neurology. (2007). Neuroprotective agents for clinical trials in ALS: A systematic assessment. Retrieved from [Link]
-
PubMed. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of BHT solvent type on antioxidant activity percent of.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-2,6-dimethoxyphenol. Retrieved from [Link]
-
MDPI. (n.d.). Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains. Retrieved from [Link]
Sources
- 1. Buy this compound | 22080-97-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 4. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcog.com [phcog.com]
- 9. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Extraction of 3,5-Dimethoxy-4-methylphenol for Research and Development
Introduction
3,5-Dimethoxy-4-methylphenol, also known as 4-methylsyringol or 2,6-dimethoxy-4-methylphenol, is a phenolic compound of significant interest in various fields. It is recognized as a key flavor component, a potential biomarker, and a valuable synthetic intermediate.[1][2] Its presence in smoke-treated foods and beverages contributes to desirable aromatic profiles, while its origins from lignin pyrolysis make it relevant in biofuel and biomass conversion studies.[2] Furthermore, its structural motif is found in more complex molecules, making it a target for isolation from both natural product digests and synthetic reaction mixtures.
The accurate quantification and further utilization of this compound hinge on its efficient and clean extraction from the sample matrix. Due to its specific chemical nature—a weakly acidic phenol with moderate polarity—a tailored extraction strategy is paramount. This guide provides a detailed examination of the principles and step-by-step protocols for the high-efficiency extraction of this compound from aqueous matrices, targeting researchers in natural product chemistry, flavor analysis, and synthetic organic chemistry.
Physicochemical Properties: The Foundation of Extraction Strategy
A successful extraction protocol is built upon a thorough understanding of the target analyte's physicochemical properties. These parameters dictate the choice of solvents, pH conditions, and separation techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [3][4] |
| Molecular Weight | 168.19 g/mol | [3][4] |
| Appearance | White to pale yellow solid or powder | [5] |
| Melting Point | 37-42 °C | [5][6][7] |
| Boiling Point | 145-146 °C (at 14 mmHg) | [5][6][7] |
| Solubility | Slightly soluble in water; soluble in alcohol and fat. | [3][8] |
| pKa | ~10.29 (Predicted) | [6] |
| LogP (o/w) | ~1.9 (Predicted) | [3][4] |
The two most critical properties for designing the extraction are the pKa and solubility . The pKa of ~10.3 indicates that this compound is a weak acid. This allows for its conversion between a neutral, organic-soluble phenol and an ionic, water-soluble phenolate by simple pH adjustment. Its limited solubility in water and good solubility in organic solvents form the basis for partitioning-based extractions.
The Core Principle: pH-Dependent Partitioning
The extraction of any ionizable compound is a game of controlling its charge state. For a phenol, the equilibrium between its neutral (protonated) form and its anionic (deprotonated) phenolate form is governed by the pH of the aqueous solution.
-
When pH < pKa (Acidic/Neutral Conditions): The equilibrium favors the neutral, protonated phenol (ArOH). This form is significantly less polar and partitions preferentially into a water-immiscible organic solvent.
-
When pH > pKa (Basic Conditions): The equilibrium shifts to the anionic phenolate (ArO⁻). The ionic charge makes it highly polar and thus preferentially soluble in the aqueous phase.
This principle is the cornerstone of a selective and efficient extraction, allowing for both the isolation of the target compound from neutral or basic impurities and its separation from acidic impurities.
Recommended Extraction Protocols
Two primary methods are recommended for extracting this compound from aqueous samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on factors such as sample volume, required purity, automation needs, and solvent consumption tolerance.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, robust method ideal for processing larger sample volumes or when isolating a product from a synthetic reaction workup.[9] It relies on the differential solubility of the analyte between two immiscible liquid phases.[10]
Causality: This protocol is designed to first ensure the phenol is in its neutral, organic-soluble form. The subsequent washes remove different types of impurities. The brine wash breaks emulsions and removes bulk water from the organic phase, while the final drying step removes trace water before solvent evaporation.
Materials:
-
Separatory Funnel (2-3x sample volume)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), Diethyl Ether, or Ethyl Acetate. MTBE is often preferred for its lower tendency to form peroxides and emulsions.
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Step-by-Step Methodology:
-
Sample Preparation & pH Adjustment:
-
First Extraction:
-
Add a volume of extraction solvent (e.g., 50 mL of MTBE) to the funnel.
-
Stopper the funnel and invert it gently. Vent frequently by opening the stopcock to release pressure, especially during the first few inversions.
-
Shake the funnel for 1-2 minutes with periodic venting.[10]
-
-
Phase Separation:
-
Place the funnel back on a ring stand and allow the layers to fully separate. Remove the stopper.
-
Drain the lower aqueous layer into a clean beaker.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-3) two more times with fresh portions of the organic solvent. This ensures quantitative recovery.
-
-
Combine and Wash:
-
Combine all organic extracts in the separatory funnel.
-
Add ~30 mL of saturated NaHCO₃ solution, shake gently, and discard the aqueous layer. This wash removes any strongly acidic impurities.
-
Add ~30 mL of brine, shake, and discard the aqueous layer. This wash helps to remove dissolved water from the organic phase.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a small amount of anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.[9] The resulting residue is the crude this compound extract.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a modern, highly efficient technique that uses a solid sorbent to adsorb the analyte from a liquid sample. It is ideal for smaller sample volumes, sample cleanup prior to chromatography, and uses significantly less solvent than LLE.
Causality: This protocol uses a reversed-phase sorbent, which is nonpolar. By acidifying the sample, the neutral phenol becomes more nonpolar and adsorbs strongly to the sorbent. The water wash removes polar impurities. The elution with a nonpolar organic solvent then disrupts the interaction and releases the purified phenol.
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Strata-X, Oasis HLB) is recommended for phenols. C18 cartridges can also be used.
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water (acidified to pH 2-4 with HCl or formic acid)
-
Elution Solvent: Acetonitrile or Methanol
Step-by-Step Methodology:
-
Cartridge Conditioning (Critical for Activation):
-
Place the SPE cartridge on the vacuum manifold.
-
Pass 1-2 cartridge volumes (e.g., 3-6 mL) of methanol through the cartridge to wet the sorbent.
-
Pass 1-2 cartridge volumes of deionized water (pH 2-4) to equilibrate the sorbent. Do not let the sorbent run dry at this stage.
-
-
Sample Loading:
-
Ensure your aqueous sample is acidified to pH 2-4.
-
Load the sample onto the cartridge and apply a gentle vacuum to pass it through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Washing (Impurity Removal):
-
Wash the cartridge with 1-2 cartridge volumes of deionized water (pH 2-4) to remove salts and other polar impurities that did not bind to the sorbent.
-
Apply a strong vacuum for 5-10 minutes to completely dry the sorbent. This step is crucial for efficient elution.
-
-
Elution (Analyte Recovery):
-
Place a collection tube inside the manifold.
-
Add a small volume (e.g., 1-2 mL) of elution solvent (acetonitrile or methanol) to the cartridge.
-
Allow the solvent to soak the sorbent for 1-2 minutes.
-
Apply a gentle vacuum to slowly pull the solvent through, collecting the eluate.
-
Repeat with a second aliquot of elution solvent to ensure full recovery.
-
-
Post-Elution:
-
The collected eluate can be directly analyzed by HPLC or concentrated further under a gentle stream of nitrogen if needed for GC-MS analysis.
-
Purity Assessment and Quantification
Following extraction, the purity and concentration of this compound must be determined. HPLC and GC-MS are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is an excellent method for direct analysis of the extract without derivatization.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (containing 0.1% formic or acetic acid to ensure the phenol remains protonated). For example, 40:60 Acetonitrile:Water.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at ~275-280 nm.
-
Quantification: Performed by creating a calibration curve using certified reference standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on mass spectra.[14]
-
Derivatization: Phenols can exhibit poor peak shape in GC. A derivatization step is often recommended. Silylation (e.g., using BSTFA or MSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and improving peak symmetry.[15][16]
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Detection: Mass Spectrometer in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for higher sensitivity quantification).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery (LLE/SPE) | Sample pH too high (phenol in phenolate form). | Ensure sample pH is acidic (2-4) before extraction. |
| Insufficient mixing/shaking (LLE). | Shake vigorously for at least 1-2 minutes. | |
| SPE cartridge ran dry before sample loading. | Re-condition the cartridge. Never let it go dry after equilibration. | |
| Emulsion Formation (LLE) | Vigorous shaking with certain solvents/matrices. | Add brine (saturated NaCl) to the funnel to increase the ionic strength of the aqueous phase. Let the funnel sit without shaking for an extended period. |
| Poor Peak Shape (GC) | Active hydroxyl group interacting with the column. | Derivatize the extract with a silylating agent (e.g., BSTFA) before injection. |
| Contaminant Peaks | Impure solvents or glassware. | Use HPLC or higher-grade solvents. Ensure all glassware is thoroughly cleaned. Run a solvent blank. |
Conclusion
The successful extraction of this compound is fundamentally dependent on the control of its acid-base chemistry. By ensuring the sample is sufficiently acidified (pH < 4), the neutral form of the phenol can be efficiently partitioned into an organic solvent via LLE or adsorbed onto a reversed-phase SPE sorbent. LLE is a robust choice for large-scale isolation, while SPE offers a faster, more solvent-efficient, and easily automated alternative for sample cleanup and analysis. Post-extraction analysis by HPLC or GC-MS allows for reliable quantification and identification. By following these validated protocols, researchers can achieve high-recovery and high-purity extraction of this important phenolic compound, enabling accurate and reproducible downstream applications.
References
-
Guo, Y., Ji, S. Z., Chen, C., Liu, H. W., Zhao, J. H., Zheng, Y. L., & Ji, Y. F. (2015). A practical and green protocol for the methoxylation of haloarenes. Research on Chemical Intermediates, 41(11), 8651–8664. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Canas, S., Belchior, A. P., Spranger, M. I., & Bruno de Sousa, C. (2005). High-performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. Journal of separation science, 28(7), 656-64. Available at: [Link]
-
Fries, C., & Puttmann, W. (2023). Gas chromatography with mass spectrometry analysis of 4,4-dimethylsterols and 4-methylsterols in edible oils after their enrichment by means of solid phase extraction. Journal of Chromatography A, 1705, 464207. Available at: [Link]
-
Puttasartsri, W., et al. (2022). Lignin-Derived Syringol and Acetosyringone from Palm Bunch Using Heterogeneous Oxidative Depolymerization over Mixed Metal Oxide Catalysts under Microwave Heating. Molecules, 27(21), 7241. Available at: [Link]
-
Korenman, I. A., & Lisitskaya, R. P. (1975). [Features of extracting phenol and 4-methylphenol from aqueous solutions]. Zhurnal Prikladnoi Khimii, 48(4), 931-933. Available at: [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: Transition-metal-free Access to Benzyl Ethers via Aerobic Cross Dehydrogenative Coupling of Benzylic C(sp3)–H with Alcohols. Available at: [Link]
-
Al-Bayati, F. A. (2009). Gas chromatography-mass spectrometry (GC-MS) profile of the methanolic extract of lyophilized Brickellia cavanillesii. African Journal of Biotechnology, 8(24). Available at: [Link]
-
El-Sayed, A. B. (2015). Evaluation of Guaiacol and syringol emission upon wood pyrolysis for some fast growing species. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 3,5-DIMETHOXY-4-HYDROXYTOLUENE. Retrieved February 5, 2026, from [Link]
-
Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methyl guaiacol. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of compounds (a) syringol, (b) guaiacol, (c) isoeuguenol, and (d) homovanillic acid. Retrieved February 5, 2026, from [Link]
-
Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-2,6-dimethoxyphenol. Retrieved February 5, 2026, from [Link]
-
Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Biomedical Chromatography, 20(12), 1329-1334. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3510C: Separatory Funnel Liquid-Liquid Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Boateng, L., & Lee, Y. (2019). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. Green Chemistry, 21(8), 2138-2147. Available at: [Link]
Sources
- 1. 4-methyl guaiacol, 93-51-6 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 22080-97-3 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. 4-methyl-2,6-dimethoxyphenol, 6638-05-7 [thegoodscentscompany.com]
- 8. 2,6-Dimethoxy-4-methylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. epa.gov [epa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography with mass spectrometry analysis of 4,4-dimethylsterols and 4-methylsterols in edible oils after their enrichment by means of solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Profiling of 3,5-Dimethoxy-4-methylphenol
Introduction & Chemical Context
3,5-Dimethoxy-4-methylphenol (CAS: 22080-97-3), often chemically identified in literature as 2,6-dimethoxy-4-methylphenol (4-Methylsyringol) based on phenol numbering priority, is a critical phenolic moiety found in lignin depolymerization products and serves as a potent lipophilic antioxidant model.
Its unique structure—a phenolic ring flanked by two electron-donating methoxy groups and a para-methyl group—renders it highly reactive toward oxidative radicals. This makes it an ideal candidate for studying:
-
Radical Scavenging Mechanisms: Mimicking the antioxidant defense in biological systems.
-
Oxidative Coupling: Understanding lignin polymerization and metabolic stability.
-
Quinone Formation: Evaluating potential toxicological metabolites (quinone methides).
This guide provides a rigorous, self-validating experimental framework for studying these reaction pathways.
Chemical Identity Verification
Before proceeding, verify the specific isomer in your inventory, as nomenclature varies by vendor.
-
IUPAC Name: 2,6-dimethoxy-4-methylphenol (Phenol as C1)
-
Alternative Name: 3,5-dimethoxy-4-hydroxytoluene (Toluene as C1)
-
Key Feature: Symmetry in the NMR spectrum (two equivalent methoxy groups).
Material Safety & Handling (HSE)
-
Hazard Class: Phenols are corrosive and toxic by absorption.
-
Specific Risk: Quinone intermediates are potential sensitizers and Michael acceptors.
-
PPE: Nitrile gloves (double-gloved recommended for oxidation steps), safety goggles, and lab coat.
-
Containment: All oxidative reactions must be performed in a fume hood to contain volatile quinone methides.
Module 1: Biomimetic Oxidative Dimerization
Objective: To simulate the radical scavenging mechanism where the phenol sacrifices a hydrogen atom to form a stable dimer, a key marker of antioxidant efficacy.
Experimental Rationale
Upon oxidation (e.g., by enzymatic peroxidases or inorganic oxidants), the phenol forms a phenoxy radical. Due to the steric hindrance and electronic stabilization of the methoxy groups, the radical typically couples at the ortho-position (C-C coupling) or through the oxygen (C-O coupling), forming biphenyl dimers. This experiment uses Alkaline Ferricyanide , a clean single-electron oxidant, to generate these dimers quantitatively.
Protocol: Ferricyanide-Mediated Coupling
Reagents:
-
Substrate: this compound (1.0 mmol)
-
Oxidant: Potassium Ferricyanide (
) (2.2 mmol) -
Base: Sodium Carbonate (
) (5% aqueous solution) -
Solvent: Acetone/Water (1:1 v/v)
Workflow:
-
Preparation: Dissolve 168 mg (1.0 mmol) of the phenol in 10 mL of acetone in a 50 mL round-bottom flask.
-
Oxidant Stream: Dissolve 725 mg (2.2 mmol) of
in 10 mL of 5% . -
Reaction: Add the oxidant solution dropwise to the phenol solution over 15 minutes under vigorous stirring at room temperature.
-
Visual Check: The solution will shift from pale yellow to a deep orange/brown.
-
-
Quench: After 30 minutes, dilute with 20 mL cold water and acidify to pH 4 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over and concentrate. -
Purification: Isolate the dimer (typically 3,3',5,5'-tetramethoxy-4,4'-dihydroxy-biphenyl derivative) via silica gel column chromatography (Hexane:EtOAc gradient).
Validation Parameters
| Parameter | Method | Expected Result |
| Conversion | TLC (Silica, 30% EtOAc/Hex) | Disappearance of starting material ( |
| Product ID | LC-MS (ESI-) | Mass shift: |
| Structure | Loss of aromatic singlet symmetry; appearance of biphenyl connectivity.[1] |
Module 2: Metabolic Stability & Quinone Profiling
Objective: To assess the compound's susceptibility to forming reactive quinone species, which is critical for drug safety profiles.
Experimental Rationale
Using Fremy’s Salt (Potassium nitrosodisulfonate) allows for the controlled oxidation of phenols to quinones. Unlike harsher oxidants, Fremy's salt typically preserves the ring structure, allowing isolation of the p-quinone or o-quinone derivatives.
Protocol: Controlled Oxidation
Reagents:
-
Substrate: this compound (0.5 mmol)
-
Oxidant: Fremy’s Salt (1.0 mmol)
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4)
-
Solvent: Methanol
Workflow:
-
Solution A: Dissolve substrate in 5 mL Methanol.
-
Solution B: Dissolve Fremy’s Salt in 10 mL Phosphate Buffer (freshly prepared; purple solution).
-
Initiation: Mix Solution A and B rapidly. Stir at
for 1 hour. -
Monitoring: Monitor UV-Vis absorbance at 400–450 nm (characteristic of quinones).
-
Workup: Extract with Chloroform. The organic layer will contain the yellow/orange quinone.
Mechanistic Pathway Diagram
Figure 1: Divergent reaction pathways for this compound. Module 1 favors the green pathway (Dimerization); Module 2 investigates the red pathway (Quinone formation).
Module 3: Antioxidant Efficacy (DPPH Assay)
Objective: Quantitative assessment of radical scavenging capacity (RSC).
Protocol
-
Stock: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (deep purple).
-
Sample: Prepare serial dilutions of the phenol (10
to 200 ). -
Reaction: Mix 1.0 mL DPPH stock + 1.0 mL Sample. Incubate in dark for 30 min.
-
Measurement: Read Absorbance at 517 nm (
). -
Control: 1.0 mL DPPH + 1.0 mL Ethanol (
). -
Calculation:
.
Self-Validation: Run a standard curve with Trolox. The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Dimer Yield | Over-oxidation to quinone | Reduce oxidant equivalents to 1.0 eq; lower temperature to |
| Complex Mixture | C-O coupling vs C-C coupling | Adjust pH. Alkaline conditions favor C-C coupling (dimerization). |
| Color Instability | Quinone Methide formation | Perform workup immediately; avoid prolonged exposure to light. |
References
-
Smolecule. (n.d.). This compound Product Information. Retrieved from
-
National Institutes of Health (NIH). (2008). Oxidation of methoxyflavones and derivatives by human cytochromes P450. Retrieved from
-
MDPI. (2012). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Retrieved from
-
American Chemical Society. (2024). Structural Changes of Lignin during OrganoCat Processing. Retrieved from
-
BLD Pharm. (n.d.). This compound Safety Data Sheet. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylphenol
Introduction: The Yield Bottleneck
The synthesis of 3,5-dimethoxy-4-methylphenol (DMMP) is frequently plagued by a specific regiochemical challenge: distinguishing the C4-position from the chemically similar C3 and C5 positions.
In our experience supporting high-throughput synthesis labs, yield losses typically stem from two critical failure points:
-
Over-demethylation: Cleaving the C3/C5 methoxy groups when attempting to deprotect the C4 position.
-
Incomplete Reduction: When starting from syringaldehyde, failing to fully reduce the benzylic carbon to a methyl group.
This guide provides troubleshooting protocols for the two dominant synthetic routes: the Selective Demethylation Route (from 3,4,5-trimethoxytoluene) and the Direct Reduction Route (from Syringaldehyde).
Module 1: Route Selection & Strategy
Before troubleshooting specific steps, verify you are utilizing the thermodynamic pathway most appropriate for your scale.
| Feature | Route A: Selective Demethylation | Route B: Syringaldehyde Reduction |
| Starting Material | 3,4,5-Trimethoxytoluene | Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) |
| Primary Challenge | Regioselectivity (C4 vs C3/C5) | Catalyst poisoning / Over-reduction |
| Scalability | High (Robust industrial reagents) | Moderate (Catalyst cost) |
| Typical Yield | 65–85% (Optimized) | 80–95% (Optimized) |
| Recommendation | Use for bulk synthesis where precursors are cheap. | Use for lab scale (<50g) to minimize purification. |
Strategic Decision Flowchart
Figure 1: Decision logic for selecting the synthesis pathway based on available precursors.
Module 2: Troubleshooting Route A (Selective Demethylation)
Context: You are starting with 3,4,5-trimethoxytoluene and attempting to selectively cleave the 4-methoxy group to generate the phenol.
Q1: Why am I getting a mixture of mono- and di-phenols?
Root Cause: Thermodynamic equilibration. The 4-position is sterically hindered by the flanking 3,5-methoxy groups, but it is electronically activated. Strong Lewis acids like
The Fix: The Aluminum Chloride (
Optimized Protocol:
-
Solvent: Use Dichloromethane (DCM) (anhydrous). Avoid benzene/toluene if high regioselectivity is required at low temps.
-
Stoichiometry: Use exactly 3.0 - 4.0 equivalents of
. -
Temperature: Start at 0°C , then warm to Room Temperature (25°C) . Do NOT reflux unless reaction stalls.
-
Quenching: Pour into ice-cold dilute HCl.
Technical Insight: The aluminum atom coordinates to the oxygen atoms. The "relief of steric strain" at the crowded 4-position drives the selective cleavage of that specific methyl group first.
Q2: My yield is stuck at 40%. Where is the rest?
Root Cause: Incomplete hydrolysis of the aluminum-phenoxide complex during workup. The product often remains trapped in the aqueous/emulsion phase as an aluminum salt.
Corrective Action:
-
Acidification: Ensure the quench pH is < 1 using 6M HCl.
-
Digestion: Stir the quenched mixture for 1 hour to break the Al-O bonds.
-
Extraction: Use Ethyl Acetate rather than DCM for extraction; phenols have better solubility in EtOAc.
Module 3: Troubleshooting Route B (Syringaldehyde Reduction)
Context: You are reducing Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) to the methyl group.
Q3: I am isolating the benzyl alcohol (intermediate) instead of the methyl product.
Root Cause: Insufficient reducing power. Standard
The Fix: Wolff-Kishner or Catalytic Hydrogenolysis For high yield, you must deoxygenate the benzylic position.
Protocol A: Modified Clemmensen (Zinc/HCl)
-
Warning: The acidic conditions can sometimes cause demethylation.[1]
-
Modification: Use Zn(Hg) in ethanol/HCl at reflux. Monitor by TLC to ensure the alcohol intermediate disappears.
Protocol B: Pd/C Hydrogenolysis (Recommended)
-
Catalyst: 10% Pd/C (5 mol%).
-
Solvent: Acetic Acid (glacial) or Ethanol with a trace of HCl.
-
Pressure: 40–60 psi
. -
Temperature: 60°C.
-
Mechanism: The acid protonates the benzylic alcohol, facilitating water loss and subsequent hydrogenation.
Q4: The catalyst dies (stops working) before conversion is complete.
Root Cause: Phenolic poisoning. Free phenols can adsorb strongly to Pd surfaces, inhibiting catalysis.
Corrective Action:
-
Protect the Phenol: Acetylate the phenol (Syringaldehyde
Acetyl Syringaldehyde) prior to reduction. The acetate group is easily hydrolyzed during workup. -
Increase Loading: Increase Pd/C loading to 10 mol%.
Module 4: Purification & Data Validation
Purification Strategy
The target molecule, DMMP, is a phenol.[2] Use its acidity to your advantage.
-
Base Extraction: Dissolve crude mixture in Ether/EtOAc.
-
Wash: Wash with 10% NaOH. The DMMP (phenol) goes into the water layer (as phenoxide). Neutral impurities (unreacted trimethoxytoluene) stay in the organic layer.
-
Acidify: Separate the water layer and acidify with HCl. The DMMP precipitates or oils out.
-
Re-extract: Extract the acidified water with EtOAc.
Reference Data for Validation
| Property | Value | Notes |
| Appearance | White to off-white crystals | Oxidizes to pink/brown on air exposure. |
| Melting Point | 129–131°C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | Diagnostic methyl peak. | |
| 1H NMR (CDCl3) | Symmetric methoxy peak. | |
| 1H NMR (CDCl3) | Broad, exchangeable. |
Summary Workflow Diagram
Figure 2: Troubleshooting logic for reaction monitoring and purification.
References
-
Regioselective Demethylation: Negi, A. S., et al.[1][3] "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." Synthetic Communications, vol. 35, no. 1, 2005.[3][4][5][6][7]
-
Precursor Synthesis (Hydrogenation): "Method for preparing 3,4,5-trimethoxytoluene."[8][9] Patent CN101531574B.
-
Syringaldehyde Route: Manchand, P. S., et al. "Synthesis of 3,4,5-Trimethoxybenzaldehyde." Journal of Organic Chemistry. Validated via PubChem Compound Summary for this compound.[5] [5]
-
General Phenol Synthesis: "Process for regioselective demethylation of p-methoxy group." Patent US7053218B2.
Sources
- 1. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]
- 9. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]
Purification techniques for 3,5-Dimethoxy-4-methylphenol
Technical Support Center: Purification & Handling of 3,5-Dimethoxy-4-methylphenol
Ticket System ID: 35-DMP-PUR-001 Compound: this compound CAS: 22080-97-3 Support Level: Tier 3 (Senior Application Scientist)[1]
Technical Overview & Isomer Verification
Before proceeding, verify your compound's identity.[1] There is frequent confusion in the literature between this compound and its isomer, 4-methylsyringol.[1]
| Feature | Target Compound | Common Isomer (Syringol deriv.) |
| Name | This compound | 2,6-Dimethoxy-4-methylphenol |
| Structure | OH at C1; OMe at C3, C5 ; Me at C4 | OH at C1; OMe at C2, C6 ; Me at C4 |
| Sterics | Hydroxyl group is unhindered .[1] | Hydroxyl group is hindered by OMe groups.[1] |
| CAS | 22080-97-3 | 6638-05-7 |
| State | Low-melting solid (approx. 37–42°C) | Solid (approx. 37–42°C) |
Note: Due to the nearly identical melting points, structural confirmation via NMR is required. The protocols below are optimized for the 3,5-isomer (CAS 22080-97-3) but are generally applicable to electron-rich phenols.
Troubleshooting Guides (Q&A Format)
Issue #1: The "Pink Product" Phenomenon
User Ticket: "My product was white after the column, but after drying on the rotavap, it turned pink/reddish-brown. Is it decomposed?"
Root Cause: Electron-rich phenols are highly susceptible to autoxidation.[1] Trace oxygen converts the phenol into para-quinones or coupled biphenyl systems.[1] Even ppm levels of quinones act as a dye, discoloring the bulk material.
Resolution Protocol: You do not need to discard the batch. You must reduce the colored quinone impurities back to colorless phenols or remove them.[1]
-
The "Dithionite Wash" (Recommended):
-
Adsorbent Treatment:
-
If the color persists, reflux the solution with Activated Charcoal (10% w/w) for 15 minutes, then filter hot through a Celite pad.
-
Issue #2: "Oiling Out" During Recrystallization
User Ticket: "I'm trying to recrystallize from Hexane/EtOAc, but as I cool it down, liquid droplets form at the bottom instead of crystals."
Root Cause: this compound has a melting point (37–42°C) very close to ambient temperature.[1][3][4][5] If the solution enters the metastable zone at a temperature above the melting point of the solid, a liquid-liquid phase separation (oiling out) occurs rather than nucleation.
Resolution Protocol:
-
Lower the Saturation Temperature: Use more solvent so that saturation is reached below 35°C.
-
The "Scratch and Seed" Technique:
-
Cool the solution to 0°C (ice bath).
-
If oil forms, reheat slightly until homogenous.[1]
-
Add a seed crystal (if available) or scratch the glass wall vigorously with a glass rod at the air-liquid interface.
-
-
Solvent Switch:
Issue #3: Emulsions During Extraction
User Ticket: "During the acid/base workup, the layers won't separate. I have a thick emulsion."
Root Cause: The amphiphilic nature of methoxy-phenols, combined with the density of chlorinated solvents (if used), often stabilizes emulsions.
Resolution Protocol:
-
Salting Out: Add solid NaCl directly to the emulsion and swirl gently. This increases the ionic strength of the aqueous phase, forcing organics out.
-
Filtration: Pass the entire emulsion through a pad of Celite .[1] This removes fine particulate matter stabilizing the interface.[1]
-
Solvent Modification: If using Dichloromethane (DCM), add a small amount of Methanol (breaking surface tension) or switch to Ethyl Acetate (lower density than water, easier separation).[1]
Standard Operating Procedures (SOPs)
SOP-A: Chemical Purification (Acid/Base Extraction)
Best for removing non-phenolic impurities (starting materials, neutral byproducts).[1]
Reagents:
-
2M NaOH (aq)[1]
-
2M HCl (aq)[1]
-
Diethyl Ether or Methyl tert-butyl ether (MTBE)[1]
-
Sodium Dithionite (optional antioxidant)[1]
Workflow Diagram:
Figure 1: Acid/Base purification logic.[1] This leverages the acidity of the phenolic proton (pKa ~10) to separate it from non-acidic impurities.
SOP-B: Flash Chromatography Parameters
Best for high-purity isolation when crystallization fails.[1]
| Parameter | Setting/Material | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard phase.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] |
| Gradient | 0% → 30% B over 20 CV | Phenols can "tail" (streak).[1] |
| Modifier | 1% Acetic Acid (Optional) | Add to mobile phase if peak shape is broad.[1] This suppresses ionization of the phenol on the silica surface. |
| Loading | Solid load on Celite | Preferred over liquid load to prevent band broadening.[1] |
| Detection | UV 254 nm & 280 nm | Phenols absorb strongly at 280 nm.[1] |
Storage & Stability Data
-
Temperature: Store at -20°C . The low melting point means room temperature storage can lead to "sintering" or partial melting, increasing surface area for oxidation.
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Container: Amber glass vials (UV protection). Tightly sealed with Parafilm or Teflon tape.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10607194, this compound.[1] Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1][6] Longman Scientific & Technical.[1] (Standard reference for phenolic oxidation and purification protocols).
-
Reich, H. J., & Rigby, J. H. Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents.[1] Wiley.[1] (Reference for Acid/Base extraction pKa logic).
Sources
- 1. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-甲基-2,6-二甲氧基苯酚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound | 22080-97-3 [smolecule.com]
- 5. 4-methyl-2,6-dimethoxyphenol, 6638-05-7 [thegoodscentscompany.com]
- 6. ijcea.org [ijcea.org]
Technical Support Center: Stability of 3,5-Dimethoxy-4-methylphenol in Solution
Welcome to the technical support center for 3,5-Dimethoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Stability of this compound
This compound is a phenolic compound with antioxidant properties, making it a molecule of interest in various research and development fields, including pharmaceuticals.[1] However, like many phenolic compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. The degradation of this compound is primarily driven by oxidation, which can be influenced by several environmental factors.[1][2] This guide will provide you with the necessary information to mitigate these stability issues and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter related to the instability of this compound solutions.
Issue 1: Rapid Discoloration of the Solution (Yellowing or Browning)
-
Potential Cause: This is a classic indicator of oxidation. Phenolic compounds can oxidize to form colored quinones and other degradation products.[1][2] This process can be accelerated by exposure to light, oxygen (air), and elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a high-purity, degassed solvent. If using aqueous buffers, prepare them freshly and consider bubbling an inert gas (like nitrogen or argon) through the solvent before dissolving the compound.
-
Light Protection: Protect your solution from light at all stages of the experiment. Use amber vials or wrap your containers in aluminum foil.
-
Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8 °C) unless your experimental protocol requires otherwise. Avoid leaving solutions at room temperature for extended periods.
-
Headspace Minimization: Use vials that are appropriately sized for your solution volume to minimize the oxygen-containing headspace.
-
Antioxidant Addition: For stock solutions or formulations where it won't interfere with downstream applications, consider the addition of a small amount of a stabilizing antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid.[3][4]
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Potential Cause: If the concentration of the active this compound is decreasing over time due to degradation, it will lead to variability in your assay results.
-
Troubleshooting Steps:
-
Fresh is Best: Prepare solutions of this compound immediately before use whenever possible.
-
Stability Study: If you must use a stock solution over a period, perform a preliminary stability study. Prepare a stock solution and analyze its concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) under your typical storage conditions using a validated analytical method like HPLC. This will help you determine the window of time in which your solution is stable.
-
Control Your Variables: Ensure that all experimental variables (pH, temperature, light exposure) are kept consistent between experiments.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatograms
-
Potential Cause: These new peaks are likely degradation products of this compound. A robust HPLC method should be able to separate these from the parent compound. Such a method is known as a "stability-indicating method".[5][6]
-
Troubleshooting Steps:
-
Method Validation: If you are developing an HPLC method, you must perform forced degradation studies to ensure your method can resolve the parent peak from any potential degradation products.[5]
-
Peak Purity Analysis: If your HPLC system has a Diode Array Detector (DAD) or a similar detector, perform a peak purity analysis on the this compound peak to ensure it is not co-eluting with any impurities.
-
Identify the Degradants: If possible, use mass spectrometry (LC-MS) to get mass information on the unknown peaks to help identify the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The main factors are:
-
pH: Phenolic compounds are generally more stable in acidic to neutral pH. In alkaline conditions, the phenoxide ion is more susceptible to oxidation.
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidative degradation.
-
Light: UV and even visible light can provide the energy to initiate and propagate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
-
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.
Q2: What is the likely degradation pathway for this compound?
A2: The most probable degradation pathway is oxidation to form a quinone-type structure. The hydroxyl group of the phenol is oxidized, leading to the formation of a cyclohexadienedione.[2][7] Further reactions can lead to the formation of dimers or other complex products.
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability:
-
Solvent: Use a high-purity, anhydrous solvent if possible. If an aqueous buffer is required, use freshly prepared, deoxygenated water. A 90/10 DMSO/water mixture stored at 4°C has been shown to be a stable storage solution for many compounds over a 2-year period.[8]
-
Container: Use amber glass vials with PTFE-lined caps.
-
Atmosphere: Before sealing, consider flushing the headspace with an inert gas like argon or nitrogen.
-
Storage Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable, but stability should be verified.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products.[6] To develop such a method, you need to perform forced degradation studies. This involves intentionally degrading the compound under various stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 60°C
-
Photolytic Degradation: e.g., exposing the solution to UV light
After stressing the samples, analyze them by HPLC. The goal is to develop a method that shows a decrease in the peak area of the parent compound and the appearance of new peaks for the degradation products, with baseline separation between all peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.
-
Sample Preparation for Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. A good starting point for a C18 column would be a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution. Monitor the chromatograms for the appearance of new peaks and a decrease in the parent peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B and gradually increase it. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan the UV spectrum of this compound to determine its absorbance maximum (λmax).
-
Column Temperature: 30°C
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from Protocol 1.
-
Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve baseline separation of all peaks.
-
If separation is poor, try a different column (e.g., a different C18 phase or a phenyl-hexyl column) or a different organic modifier (e.g., methanol).
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Example of a Stability Summary for this compound in Solution
| Condition | Storage Temperature | Duration | % Degradation (Example) | Observations |
| 0.1 M HCl | 60°C | 24 hours | 15% | Slight yellowing, one major degradation peak in HPLC |
| 0.1 M NaOH | 60°C | 24 hours | 40% | Brownish color, multiple degradation peaks in HPLC |
| 3% H₂O₂ | Room Temp | 24 hours | 25% | Yellow color, two major degradation peaks in HPLC |
| Heat | 60°C | 24 hours | 5% | No significant color change |
| Light | Room Temp | 24 hours | 10% | Slight yellowing |
Note: The % degradation values are hypothetical and should be determined experimentally.
Visualizations
Diagram 1: General Degradation Pathway of Phenolic Compounds
Caption: Oxidative degradation of this compound.
Diagram 2: Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
-
International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. Available from: [Link]
-
JoVE. Oxidation of Phenols to Quinones. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
VELP Scientifica. HOW TO EFFECTIVELY TEST OXIDATION STABILITY OF VARIOUS TYPES OF OILS AND ANTIOXIDANT EFFECTIVENESS. Available from: [Link]
-
ResearchGate. (PDF) Stability of Screening Compounds in Wet DMSO. Available from: [Link]
-
PMC - NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link]
-
Chemistry LibreTexts. 17.10: Reactions of Phenols. Available from: [Link]
-
ResearchGate. (PDF) Antioxidant Assays: Principles, Methods and Analyses. Available from: [Link]
-
Pharmacognosy Journal. Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Available from: [Link]
-
PMC - NIH. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]
-
PubMed. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Available from: [Link]
-
ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]
-
ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]
-
ResearchGate. DPPH Solution (In)stability during Kinetic UV/Vis Spectrometry Measurements of Phenols Antioxidant Potential | Request PDF. Available from: [Link]
-
Journal of the American Chemical Society. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Available from: [Link]
-
FDA. Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]
-
MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available from: [Link]
-
MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available from: [Link]
-
alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News. Available from: [Link]
-
ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. Available from: [Link]
Sources
- 1. phcogj.com [phcogj.com]
- 2. Video: Oxidation of Phenols to Quinones [jove.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylphenol
Welcome to the technical support center for the synthesis of 3,5-Dimethoxy-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize byproducts, and ensure the integrity of your final product.
I. Understanding the Synthetic Landscape: Common Routes and Their Challenges
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and byproduct formations. A foundational understanding of these pathways is crucial for effective troubleshooting.
A prevalent method involves the methylation of a substituted phenol as a key step. For instance, starting from 2,5-dihydroxy-4-methylphenol and using a methylating agent like dimethyl sulfate in the presence of a base is a common approach.[1] Another route proceeds via the bromination of p-cresol, followed by methoxylation.
The choice of starting material and synthetic strategy will dictate the impurity profile of the final product. Common issues that can arise include incomplete reactions, over-methylation, demethylation, and the formation of various side-products. This guide will walk you through the identification and mitigation of these common byproducts.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that you may encounter during your experiments.
Question 1: I am observing a significant amount of a mono-methoxylated impurity in my final product. What is causing this and how can I prevent it?
Answer:
The presence of a mono-methoxylated byproduct, such as 3-methoxy-4-methyl-5-hydroxyphenol, is a clear indication of incomplete methylation. This typically occurs when synthesizing this compound from a dihydroxy precursor.
Causality and Prevention:
-
Insufficient Methylating Agent: Ensure you are using a sufficient stoichiometric excess of the methylating agent (e.g., dimethyl sulfate). A common protocol suggests using dimethyl sulfate under reflux conditions with a base like sodium hydroxide to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters.[2] Inadequate temperature or a shortened reaction time can lead to incomplete conversion. For methylation with dimethyl sulfate, reflux conditions are often necessary. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the complete consumption of the starting material and mono-methylated intermediate.
-
Base Strength and Concentration: The choice and concentration of the base are crucial for deprotonating the hydroxyl groups, making them nucleophilic for the methylation reaction. A weak base or insufficient concentration may not fully deprotonate both hydroxyl groups, leading to incomplete methylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete methylation.
Question 2: My final product is contaminated with a colored impurity, suggesting the formation of a quinone. How can I avoid this and purify my product?
Answer:
Phenols, especially those with electron-donating groups like methoxy and methyl groups, are susceptible to oxidation, leading to the formation of colored quinone byproducts.[1]
Causality and Prevention:
-
Exposure to Oxidants: The presence of oxidizing agents or exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of quinones.
-
Reaction Conditions: Certain reaction conditions can promote oxidation. It is crucial to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Purification Strategy:
If quinone byproducts have formed, they can often be removed through the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired phenol from more polar quinone impurities. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) is typically used.[3]
-
Recrystallization: If the quinone impurity is present in a small amount, recrystallization of the crude product from a suitable solvent can yield the pure this compound.
-
Reductive Workup: In some cases, a mild reducing agent can be added during the workup to convert the quinone back to the hydroquinone, which may be easier to separate.
Question 3: I suspect demethylation is occurring during my synthesis. What are the signs and how can I prevent it?
Answer:
Demethylation is the loss of a methyl group from one or both of the methoxy substituents, leading to the formation of hydroxyl groups. This can be a significant side reaction under certain conditions.
Causality and Prevention:
-
Acidic Conditions: Strong acids and high temperatures can promote the cleavage of the ether linkage in the methoxy groups.[4] The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide or other nucleophile present in the reaction mixture.[4][5]
-
Lewis Acids: The presence of Lewis acids can also catalyze demethylation.[4]
-
Prevention: To avoid demethylation, it is crucial to control the pH of the reaction mixture and avoid strongly acidic conditions, especially at elevated temperatures. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
Identification of Demethylation Byproducts:
Demethylated byproducts can be identified by spectroscopic methods. For instance, in the ¹H NMR spectrum, the appearance of new hydroxyl proton signals and a change in the integration of the methoxy proton signals would be indicative of demethylation.
Question 4: I have identified a byproduct with a higher molecular weight than my product, possibly a dimer. How is this formed and how can I avoid it?
Answer:
Dimerization can occur through oxidative coupling of the phenol. Laccase-mediated oxidation of 2,6-dimethoxyphenol is known to produce a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol.[6] While enzymatic oxidation is a specific example, similar oxidative coupling can occur under other oxidizing conditions.
Causality and Prevention:
-
Oxidative Conditions: The presence of oxidizing agents or catalysts that can facilitate radical formation on the phenolic ring can lead to dimerization.
-
Prevention: Similar to preventing quinone formation, carrying out the reaction under an inert atmosphere and avoiding unnecessary exposure to oxidizing agents is key.
Purification:
Due to the significant difference in molecular weight and polarity, dimers can usually be effectively removed by column chromatography or recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and what are the key spectroscopic features of pure this compound?
A1: Pure this compound is typically a white to light yellow solid with a characteristic phenolic odor.[1] Key spectroscopic data would include:
-
¹H NMR: Signals corresponding to the aromatic protons, the two methoxy groups (around 3.8-3.9 ppm), and the methyl group (around 2.2-2.3 ppm). The hydroxyl proton will also be present, though its chemical shift can vary.
-
¹³C NMR: Resonances for the aromatic carbons, the two methoxy carbons, and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (C₉H₁₂O₃, MW: 168.19 g/mol ).
Q2: What are the best practices for purifying the crude product?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
For small-scale purification and removal of polar impurities: Column chromatography on silica gel is highly effective.[3] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
For larger quantities with minor impurities: Recrystallization from a suitable solvent system (e.g., hexane, or a mixture of hexane and a more polar solvent) can be very efficient.
-
For volatile impurities: Distillation under reduced pressure can be employed if the desired product has a sufficiently high boiling point and is thermally stable.
Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
A3: Regular monitoring of the reaction is crucial.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help in identifying the molecular weights of the components in the reaction mixture, aiding in the early detection of unexpected byproducts.[7]
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visualization of a Common Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and common byproduct formation.
VI. References
-
Organic Chemistry Portal. Dakin Reaction. [Link]
-
Wikipedia. Dakin oxidation. [Link]
-
Journal of the Chemical Society (Resumed). (1953). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]
-
RSC Publishing. (2021). Recent developments in synthesis of catechols by Dakin oxidation. [Link]
-
MDPI. (2019). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]
-
National Institutes of Health. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]
-
Indian Journal of Chemistry. (2002). Note An expeditious synthesis of syringaldehyde from para-cresol. [Link]
-
ResearchGate. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. [Link]
-
Journal of the Chemical Society C: Organic. (1968). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. [Link]
-
Google Patents. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
-
National Institutes of Health. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (2014). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]
-
Semantic Scholar. Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. [Link]
-
PrepChem. Preparation of 4-methoxyphenol. [Link]
-
Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
Organic Syntheses. Biphenyl, 4,4'-dimethoxy. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
PubMed. (1989). Dimethylsulfate methylation of guanine residues in mammalian DNA: inverse correlation between methylation susceptibility and mutagenesis by bromodeoxyuridine and thymidine. [Link]
-
ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. [Link]
-
ResearchGate. (2020). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Wikipedia. Demethylation. [Link]
-
PubMed. (1975). Effects of alkylation by dimethyl sulfate, nitrogen mustard, and mitomycin C on DNA structure as studied by the ethidium binding assay. [Link]
-
Organic Syntheses. Biphenyl, 4,4'-dimethoxy. [Link]
-
Sciencemadness Discussion Board. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]
-
PubMed. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. [Link]
-
The Good Scents Company. 2,6-dimethoxyphenol. [Link]
-
PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]
Sources
- 1. Buy this compound | 22080-97-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3,5-Dimethoxy-4-methylphenol derivatives
Technical Support Center: 3,5-Dimethoxy-4-methylphenol Derivatives
Ticket System Status: [ONLINE] Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Compound Profile & Reactivity Matrix
Before initiating any protocol, verify the structural isomerism. This guide specifically addresses This compound (CAS: 22080-97-3), often synonymous with 4-hydroxy-2,6-dimethoxytoluene.[2]
-
Structure: The hydroxyl group (-OH) is at C1. The methoxy groups (-OMe) are at C3 and C5. The methyl group is at C4.[2]
-
Key Reactivity Feature: Unlike "syringol" derivatives (where -OMe groups flank the -OH), here the -OH group is sterically unhindered .
-
Electronic State: The C2 and C6 positions are unsubstituted (H) and electronically "super-activated" by the ortho-hydroxyl and ortho-methoxy effects. This makes the molecule prone to rapid Electrophilic Aromatic Substitution (EAS) and oxidative coupling.
Troubleshooting Guides (Q&A Format)
Ticket #101: O-Alkylation Yields are Low / C-Alkylation Byproducts Observed
User Issue: "I am trying to attach a linker to the phenolic oxygen using an alkyl halide and K2CO3 in DMF at 80°C. I see multiple spots on TLC and low yields of the ether."
Root Cause: The C2 and C6 positions are highly nucleophilic. High temperatures and polar aprotic solvents (like DMF) enhance the ambident character of the phenoxide anion, promoting C-alkylation (ring alkylation) alongside or instead of O-alkylation.
Resolution Protocol: Switch to a "Kinetic Control" strategy to favor O-alkylation.
-
Change Solvent: Replace DMF with Acetone or Acetonitrile (ACN) . These solvents solvate the cation less effectively than DMF, keeping the phenoxide "tighter" and favoring attack by the harder oxygen nucleophile.
-
Lower Temperature: Operate at Reflux (Acetone, ~56°C) or even Room Temperature . 80°C is unnecessary for this unhindered phenol.
-
Base Selection: Stick to K2CO3 (mild). Avoid NaH or KOH, which generate a "naked" phenoxide that is more prone to C-alkylation.
Optimized Workflow (DOT Diagram):
Caption: Decision tree for maximizing O-alkylation selectivity over C-alkylation.
Ticket #102: Controlling Electrophilic Substitution (Formylation/Halogenation)[1]
User Issue: "I am attempting a Vilsmeier-Haack formylation to add an aldehyde at the ortho position. The reaction turns into a black tar, or I get double addition."
Root Cause: The substrate is too electron-rich. Standard Vilsmeier conditions (POCl3/DMF at heat) are too aggressive, leading to bis-formylation (at both C2 and C6) or polymerization.
Resolution Protocol:
-
Stoichiometry: Use a strictly limiting amount of the electrophile (0.95 - 1.0 equivalents).
-
Temperature: Run the addition of the substrate to the Vilsmeier reagent at 0°C to -10°C . Do not heat above room temperature during the reaction phase.
-
Quenching: The intermediate iminium salt is stable. Quench slowly into buffered ice water (sodium acetate) to prevent acid-catalyzed polymerization of the product.
Data: Reactivity Comparison
| Parameter | Standard Phenol | This compound | Adjustment Needed |
| Nucleophilicity | Moderate | High (Super-Activated) | Lower Temperature |
| Active Sites | Ortho/Para (3 sites) | Ortho (2 sites: C2, C6) | Strict Stoichiometry |
| Oxidation Risk | Low | High | Inert Atmosphere (N2/Ar) |
Ticket #103: Product Discoloration (Pink/Brown) During Workup
User Issue: "My white solid product turns pink or brown upon exposure to air or silica gel chromatography."
Root Cause: Electron-rich phenols are prone to Oxidative Coupling or formation of Quinone Methides/Benzoquinones upon exposure to oxygen, especially on acidic surfaces like silica gel.
Resolution Protocol:
-
Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to your elution solvent.
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites that catalyze oxidation.
-
Storage: Store the final compound under Argon at -20°C.
Pathway of Degradation (DOT Diagram):
Caption: Oxidative degradation pathway leading to discoloration, preventable by neutralizing acidic media.
Experimental Validation (Self-Check)
To ensure your reaction has proceeded correctly, use these validation markers:
-
1H NMR Diagnostic:
-
Starting Material: Look for the singlet of the C2/C6 protons. In this compound, these appear upfield (approx. 6.1 - 6.4 ppm) due to electron density.
-
O-Alkylated Product: The C2/C6 protons will shift slightly but remain a singlet (integrating to 2H). You will see the new alkyl group signals.
-
C-Alkylated Product: The symmetry is broken. You will see two distinct doublets (or singlets if para) in the aromatic region, and the integration of aromatic protons will drop to 1H.
-
-
TLC Visualization:
-
Use PMA (Phosphomolybdic Acid) stain. This phenol stains very actively (dark blue/black) instantly upon mild heating due to its reducing power.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10607194, this compound. Retrieved from [Link]
-
Manchand, P. S., et al. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde. (Provides analogous protocols for O-alkylation of electron-rich phenols). Retrieved from [Link]
-
MDPI (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. (Discusses catalyst acidity and selectivity issues in phenol alkylation). Retrieved from [Link][1][3][4]
-
Master Organic Chemistry (2017). Electrophilic Aromatic Substitution: Activation and Deactivation. (Foundational mechanistic causality for activated rings). Retrieved from [Link]
Sources
Troubleshooting guide for 3,5-Dimethoxy-4-methylphenol experiments
An in-depth technical guide for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylphenol.
Technical Support Center: this compound
Welcome to the technical support resource for this compound (also known as 2,6-Dimethoxy-4-methylphenol or 4-Methylsyringol). This guide, designed by application scientists, provides practical, field-tested advice to navigate common challenges in the synthesis, purification, handling, and analysis of this compound. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
I. Compound Profile & Characteristics
This compound is a substituted phenolic compound with applications in the synthesis of dyes, pharmaceuticals, and flavoring agents.[1] Its antioxidant properties make it a person of interest in formulations aimed at mitigating oxidative stress.[1] Understanding its fundamental properties is the first step to successful experimentation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [2][3] |
| Molecular Weight | 168.19 g/mol | [2][3][4] |
| CAS Number | 6638-05-7 | [2] |
| Appearance | White to light yellow solid with a phenolic odor | [1][4] |
| Melting Point | 36 - 42 °C | [1][4] |
| Boiling Point | 145 - 146 °C @ 14 mmHg | [1][4] |
| Solubility | Insoluble in water; soluble in fats and ethanol | [4] |
| Synonyms | 2,6-Dimethoxy-4-methylphenol, 4-Methylsyringol, 3,5-Dimethoxy-4-hydroxytoluene | [4] |
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experimental work in a direct question-and-answer format.
Synthesis & Reaction Optimization
Question 1: My synthesis of this compound starting from p-cresol is resulting in a low yield. What are the most critical steps to optimize?
Answer: The synthesis from p-cresol is a robust two-step process, but yield can be compromised at several points. The primary areas for optimization are the initial bromination and the subsequent methoxylation.
-
Step 1: Bromination of p-Cresol: The addition of bromine to p-cresol is highly exothermic. Uncontrolled temperature can lead to the formation of undesired over-brominated species (e.g., tetrabromo derivatives) or other side products.
-
Causality: The hydroxyl and methyl groups are activating, making the aromatic ring highly susceptible to electrophilic substitution. Aggressive reaction conditions increase the likelihood of multiple substitutions.
-
Solution: Maintain strict temperature control between 20-25°C during the slow, dropwise addition of bromine. Using acetic acid as a solvent can also improve the selectivity for the desired 4-methyl-2,6-dibromophenol intermediate.
-
-
Step 2: Copper-Catalyzed Methoxylation: The efficiency of this step depends on the activity of the catalyst and the reaction conditions.
-
Causality: The reaction requires sodium methoxide to displace the bromine atoms, a process facilitated by a cuprous chloride catalyst. Inactive catalyst, insufficient temperature, or premature termination will result in incomplete conversion.
-
Solution: Ensure the cuprous chloride is active; it can be activated by heating under anhydrous conditions until its color changes from greenish-blue to greyish. The reaction should be heated to 85-90°C and monitored over several hours until TLC or GC analysis shows consumption of the dibromo-intermediate. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the catalyst and the phenoxide intermediate.
-
Caption: A typical workflow for synthesizing this compound.
Question 2: I am observing a significant amount of a dark, tar-like residue after my methoxylation reaction. What causes this and how can it be minimized?
Answer: Tar formation is a common issue in reactions involving phenols, especially under basic conditions and at elevated temperatures. This is typically due to oxidative side reactions.
-
Causality: Phenoxide ions are highly susceptible to oxidation, which can lead to the formation of complex, high-molecular-weight polymeric materials (tar). The presence of residual air (oxygen) in the reaction vessel is a primary contributor.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon). This involves degassing your solvent and flushing the reaction flask thoroughly before adding reagents.
-
Reagent Quality: Use high-purity solvents and reagents. Impurities, particularly transition metals, can catalyze oxidation.
-
Temperature Control: While the methoxylation requires heat, avoid overheating. Maintain the temperature within the recommended 85-90°C range.
-
O-Methylation First: An alternative strategy involves first methylating the phenolic hydroxyl group of the dibrominated intermediate before performing the methoxylation of the bromine atoms. This protects the sensitive hydroxyl group from oxidation during the high-temperature displacement reaction and has been shown to reduce tar formation.[5]
-
Purification & Isolation
Question 3: My crude product is a viscous brown liquid, but the literature describes it as a solid. How do I effectively purify it to obtain a solid product?
Answer: It is common for the crude product of this synthesis to be a viscous brown liquid or oil due to residual solvent and impurities. The relatively low melting point (36-42°C) means that even minor impurities can cause it to present as an oil at room temperature.[1]
-
Recommended Purification Strategy: Acid-Base Extraction followed by Chromatography or Distillation.
-
Acid-Base Wash: First, dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any basic impurities, followed by a wash with aqueous sodium bicarbonate to remove acidic byproducts.[6]
-
Phenolic Extraction: To specifically isolate your phenolic product, extract the organic solution with a cold, dilute aqueous base (e.g., 1M NaOH). The desired phenol will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Re-isolation: Carefully re-acidify the aqueous layer with cold, dilute HCl to a pH of 3-4. The phenol will precipitate or form an oil. Extract the product back into a fresh organic solvent (3x volumes).
-
Final Steps: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] This should yield a significantly cleaner product. If it is still an oil, proceed to column chromatography or vacuum distillation.
-
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Systems | Rationale |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Standard for separating compounds of moderate polarity. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |
| Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate | Good solubility for the product and immiscibility with water are key for effective extraction.[7] |
| Recrystallization | Heptane or Hexane/Toluene mixture | For final polishing if the product is a solid. The low polarity of heptane/hexane should allow for precipitation of the more polar phenol upon cooling. |
Handling, Storage & Stability
Question 4: My purified this compound appears to darken over time, and I'm getting inconsistent results in my biological assays. What are the proper storage and handling procedures?
Answer: Phenolic compounds are notoriously prone to degradation via oxidation, which is often catalyzed by light and trace metal impurities. The observed color change from off-white/yellow to brown or pink is a classic indicator of oxidative product formation. This degradation can significantly impact biological activity and lead to inconsistent results.[1]
-
Causality: The phenol moiety can be oxidized to form quinone-type structures, which are often highly colored and can have different biological activities or react with other components in your assay.[1]
-
Validated Storage Protocol:
-
Solid Compound: For long-term stability, store the solid material in a tightly sealed amber glass vial under an inert atmosphere (argon is preferable). Place it in a refrigerator at 2-8°C.[8]
-
Solutions: Solutions are far less stable than the solid. It is strongly recommended to prepare solutions fresh for each experiment.[8] If a stock solution is absolutely necessary:
-
Use a high-purity, anhydrous organic solvent like DMSO or ethanol.
-
Prepare a concentrated stock solution.
-
Dispense the solution into small, single-use aliquots in amber vials.
-
Purge the vials with argon or nitrogen before sealing.
-
Store the aliquots at -20°C or lower.[8] Avoid repeated freeze-thaw cycles.
-
-
Caption: Decision workflow for troubleshooting inconsistent experimental data.
III. Standardized Experimental Protocols
To ensure reproducibility, we provide the following validated protocols as a starting point for your experiments.
Protocol 1: Purity and Identity Analysis by HPLC
This protocol is a standard reverse-phase HPLC method suitable for assessing the purity of synthesized this compound. It is based on established methods for analyzing structurally similar phenolic compounds.[9]
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 50:50 (v/v) Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or methanol) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 10 µL of the filtered sample onto the HPLC system.
-
Analysis: Monitor the chromatogram at 270 nm. The purity can be calculated based on the area percentage of the main peak. The identity can be confirmed by comparing the retention time to that of a certified reference standard.
IV. Safety & Handling Precautions
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Required Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
-
Handling:
V. References
-
Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical generation of 3,5-dimethoxybenzyllithium: application to the synthesis of 5-substituted-resorcinols. Applied Organometallic Chemistry, 17(11), 851-855. Retrieved from [Link]
-
Pramanik, A. (2002). An expeditious synthesis of syringaldehyde from para-cresol. Indian Journal of Chemistry - Section B, 41B, 380-382. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
Rao, K. R., & Bhanumathi, N. (2003). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 7(4), 513-516. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy this compound | 22080-97-3 [smolecule.com]
- 2. 3,5-Dimethoxy-4-hydroxytoluene [webbook.nist.gov]
- 3. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
How to increase the purity of synthesized 3,5-Dimethoxy-4-methylphenol
Technical Support Center: Purity Optimization for 3,5-Dimethoxy-4-methylphenol
Technical Context & Nomenclature Clarification
Before proceeding, we must align on the structural identity to ensure protocol accuracy.
-
IUPAC/Systematic Name: 2,6-Dimethoxy-4-methylphenol (based on phenol priority) or 4-Hydroxy-3,5-dimethoxytoluene.
-
Structure: A phenol ring with a methyl group at the para position (4) and two methoxy groups at the ortho positions (2,6).
-
Critical Note: This electron-rich phenolic system is highly susceptible to oxidation, leading to colored quinone impurities (pink/red/brown) even at trace levels (<0.1%).
Troubleshooting Guide: Common Purity Issues
Case #101: Persistent Pink/Red Discoloration
User Report: "My synthesized product is 98% pure by HPLC but has a persistent pinkish-brown hue. I need a white solid for the next step."
Root Cause: This is the "Syringol Oxidation Effect." The electron-donating methoxy groups make the phenol ring prone to air oxidation, forming 2,6-dimethoxy-4-methyl-1,4-benzoquinone (red) or coupled biphenylquinones (brown). These impurities have high extinction coefficients, meaning even ppm levels cause visible discoloration.
Corrective Protocol:
-
Acidic Workup Modification: Ensure your final quench is acidic (pH 2-3). Phenolates oxidize faster than free phenols.
-
Reductive Wash: Wash the organic extraction layer with 10% Sodium Dithionite (Na2S2O4) solution. This reduces colored quinones back to colorless hydroquinones or water-soluble species.
-
Inert Atmosphere: Perform all recrystallization steps under Nitrogen or Argon.
Case #102: "Oiling Out" During Recrystallization
User Report: "When cooling my hot solution, the product separates as a yellow oil at the bottom instead of crystals."
Root Cause: The solvent system is too non-polar, or the concentration is too high (supersaturation limit exceeded before crystal nucleation temperature). This compound has a low melting point (~38-42°C), making it prone to oiling out if the solvent boiling point is significantly higher than the melting point.
Corrective Protocol:
-
Solvent Switch: Switch from pure Hexane/Heptane to a Hexane:Ethyl Acetate (9:1) system. The slight polarity prevents oiling.
-
Seeding: Cool the solution to 35°C (just below MP). Add a seed crystal. Do not cool to 0°C immediately.
-
Anti-Solvent Method: Dissolve in minimal Dichloromethane (DCM) at room temperature. Slowly add Hexane until turbidity persists. Cool to -20°C.
Case #103: Purity Stuck at ~95% (Isomeric Impurities)
User Report: "I cannot remove the 5% impurity peak eluting just before my product."
Root Cause: If synthesized via methylation of methyl-phloroglucinol or bromination of p-cresol, this is likely the mono-methoxy intermediate (2-bromo-6-methoxy-4-methylphenol) or an over-methylated anisole derivative (3,4,5-trimethoxytoluene).
Corrective Protocol:
-
pH Swing Extraction (Claisen Method):
-
Dissolve crude in Toluene.
-
Extract with 10% NaOH (aq) . The phenol moves to water (as phenolate); non-phenolic impurities (anisoles) stay in Toluene.
-
Discard Toluene. Acidify aqueous layer with HCl.
-
Extract back into DCM.[7]
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (Acid-washed preferred to prevent streaking).
-
Mobile Phase: 5% -> 10% Ethyl Acetate in Hexane.
-
Validated Purification Protocols
Protocol A: High-Purity Recrystallization (Target >99.5%)
Best for removing color and trace isomeric impurities.
Reagents:
-
Crude this compound
-
Solvent A: Ethyl Acetate (HPLC Grade)
-
Solvent B: n-Heptane (or Hexane)
-
Activated Charcoal (Norit SA-2 or equivalent)
Step-by-Step:
-
Dissolution: Place 10g of crude solid in a flask. Add 15 mL Ethyl Acetate . Heat to 50°C (gentle reflux) until dissolved.
-
Decolorization: Add 0.5g Activated Charcoal. Stir at 50°C for 10 minutes.
-
Filtration: Filter hot through a Celite pad (pre-wetted with hot EtOAc) to remove charcoal. Rinse with 5 mL hot EtOAc.
-
Anti-Solvent Addition: While keeping the filtrate warm (approx. 40°C), slowly add 40-50 mL n-Heptane dropwise.
-
Stop adding if permanent turbidity appears, then add 1 mL EtOAc to clear it.
-
-
Crystallization: Allow the clear solution to cool to Room Temperature (25°C) slowly over 1 hour.
-
Technician Note: If oil droplets form, scratch the glass or add a seed crystal immediately.
-
-
Deep Cooling: Place in a freezer (-20°C) for 4 hours.
-
Collection: Filter the white needles. Wash with cold Heptane (-20°C).
-
Drying: Vacuum dry at room temperature (Max 30°C) for 6 hours. Do not use high heat; MP is low.
Expected Yield: 85-90% Expected Appearance: White to off-white needles.
Visual Workflow & Mechanism
Figure 1: Purification Logic Flow
This diagram illustrates the decision tree for selecting the correct purification method based on the impurity profile.
Caption: Workflow for removing oxidative impurities (red path) and isomeric byproducts (white path) to achieve high purity.
Quantitative Data Summary
| Parameter | Crude Material | Recrystallized (Hex/EtOAc) | pH Swing + Recryst |
| Appearance | Reddish-brown waxy solid | Off-white needles | White needles |
| HPLC Purity | 92 - 95% | 98.5% | > 99.5% |
| Quinone Content | ~0.5% (Visible color) | < 0.05% | Not Detected |
| Melting Point | 34 - 37°C | 39 - 41°C | 40 - 42°C |
| Yield | N/A | 85% | 78% |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol for recrystallization? A: Yes, but it is risky. Ethanol is a good solvent for phenols, but because the melting point of the product is low (~40°C), you must use a minimal amount of hot ethanol. If you use too much, the yield drops drastically upon cooling. The Ethyl Acetate/Heptane system offers better control over saturation.
Q: How should I store the purified compound? A: Store under an inert atmosphere (Nitrogen flush) in an amber vial at 2-8°C. The "dimethoxy" pattern activates the ring, making it sensitive to light and air over time.
Q: My NMR shows a small peak at 3.8 ppm that isn't my product. What is it? A: This is likely 3,4,5-trimethoxytoluene (if synthesized via methylation). It has three methoxy groups.[2][4] If you see this, perform the pH Swing Extraction (Protocol described in Case #103) to wash it away, as it does not have an acidic phenol proton.
References
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 10607194, this compound. Retrieved from [Link]
-
Biotage . (2023).[7][8][9] Strategies for Removing Color from Organic Reaction Products. Retrieved from [Link]
-
Royal Society of Chemistry . (2019). Selective Extraction Method for Recovery of Methoxyphenols. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 22080-97-3 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 22080-97-3|this compound|BLD Pharm [bldpharm.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Degradation Pathways of 3,5-Dimethoxy-4-methylphenol
Welcome to the technical support center for the analysis of 3,5-Dimethoxy-4-methylphenol degradation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on investigating the degradation pathways of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation important?
This compound is an organic compound featuring a phenolic ring with two methoxy groups and one methyl group.[1] Understanding its degradation is crucial in various fields. In drug development, it helps in assessing the metabolic fate and stability of drug candidates containing this moiety.[2] Environmentally, it is important for determining its persistence and potential for bioaccumulation.[3]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the degradation of similar phenolic and methoxylated compounds. The primary degradation mechanisms are expected to be initiated by oxidation.[2] Two plausible initial pathways are:
-
Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of a phenoxy radical, which can then undergo further reactions, including dimerization or polymerization.
-
Oxidative Demethylation: The methoxy groups can be oxidized, leading to the formation of formaldehyde and a dihydroxylated intermediate. This is a common metabolic pathway for methoxylated flavonoids catalyzed by cytochrome P450 enzymes.[4]
-
Ring Cleavage: Following initial oxidative modifications, the aromatic ring can be cleaved, leading to the formation of smaller organic acids and eventually mineralization to CO2 and H2O, particularly in microbial degradation.[5]
-
Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a benzyl alcohol, then to an aldehyde, and finally to a carboxylic acid.
Below is a diagram illustrating a putative initial degradation pathway.
Caption: Putative initial degradation pathways of this compound.
Experimental Design and Protocols
Q3: How do I set up an experiment to study the microbial degradation of this compound?
A well-designed microbial degradation study will help you understand the biotic fate of the compound.
Experimental Protocol: Microbial Degradation Assay
-
Microorganism Selection:
-
Culture Preparation:
-
Prepare a minimal salt medium.
-
Inoculate the medium with the selected microorganism and grow to the mid-logarithmic phase.
-
-
Degradation Experiment:
-
In a sterile flask, add the minimal salt medium and the microbial culture.
-
Add a stock solution of this compound to achieve the desired starting concentration (e.g., 50-100 mg/L).
-
Set up a control flask without the microorganism to account for abiotic degradation.
-
Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C).
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for the concentration of this compound and the formation of degradation products using HPLC or GC-MS.
-
Q4: What is a suitable analytical method for monitoring the degradation?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and its degradation products.[8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.[8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar degradation products.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Approximately 270 nm, a common absorption maximum for phenolic compounds.[8]
-
Injection Volume: 10-20 µL.[8]
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter before injection.[8]
Below is a diagram illustrating a general experimental workflow.
Caption: General experimental workflow for a microbial degradation study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | 1. The microorganism cannot degrade the compound. 2. The compound is toxic to the microorganism at the tested concentration.[7] 3. Inappropriate experimental conditions (pH, temperature). | 1. Screen different microbial strains. 2. Perform a toxicity assay and lower the starting concentration. 3. Optimize incubation conditions. |
| Poor peak shape in HPLC (tailing, splitting) | 1. Column contamination or degradation. 2. Sample solvent incompatible with the mobile phase.[10] 3. Buffer pH issues.[11] | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the initial mobile phase. 3. Ensure the mobile phase pH is appropriate for the analytes. |
| Inconsistent retention times in HPLC | 1. Leak in the HPLC system.[10] 2. Air bubbles in the pump.[10] 3. Fluctuation in column temperature.[10] | 1. Check all fittings for leaks, especially around the pump and injector. 2. Degas the mobile phase and prime the pump. 3. Use a column oven to maintain a constant temperature. |
| Unidentified peaks in the chromatogram | 1. Formation of degradation intermediates. 2. Contamination of the sample or mobile phase. | 1. Use LC-MS to identify the mass of the unknown peaks and propose structures.[9] 2. Run a blank injection of the mobile phase and sample solvent to check for contamination. |
References
-
(PDF) The fate of model organic pollutants; 3,5-dimethylphenol and N-phenyl-1-naphthaleneamine in Lake Naivasha wetland, Kenya - ResearchGate. Available from: [Link]
-
Enhanced oxidation of methoxy phenols at micromolar concentration photosensitized by dissolved natural organic material - DOI. Available from: [Link]
-
Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. - Europe PMC. Available from: [Link]
-
Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed. Available from: [Link]
-
Synthesis of 4-Methoxyphenol - Rhodium.ws. Available from: [Link]
-
This compound | C9H12O3 | CID 10607194 - PubChem. Available from: [Link]
-
Recent Advances in Mass Spectrometry Analysis of Phenolic Endocrine Disruptors and Related Compounds - PubMed. Available from: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Available from: [Link]
-
TROUBLESHOOTING GUIDE - Phenomenex. Available from: [Link]
-
Experimental setup for the degradation of phenol with using pulse... - ResearchGate. Available from: [Link]
-
Can anyone help me out in HPLC analysis for phenolic acid description? - ResearchGate. Available from: [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available from: [Link]
-
Mass spectra of derivatives of phenols and standard spectra of the... - ResearchGate. Available from: [Link]
-
Troubleshooting Phenol-Chloroform-Extraction : r/molecularbiology - Reddit. Available from: [Link]
-
Method 8041A: Phenols by Gas Chromatography - U.S. Environmental Protection Agency. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Metabolism and Biological Activities of 4-Methyl-Sterols - MDPI. Available from: [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH. Available from: [Link]
-
Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online. Available from: [Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. Available from: [Link]
-
PV2039 - OSHA. Available from: [Link]
-
Sources and environmental fate of halomethoxybenzenes. Available from: [Link]
-
Supporting Information Transition-metal-free Access to Benzyl Ethers via Aerobic Cross Dehydrogenative Coupling of Benzylic C(sp3)–H with Alcohols - The Royal Society of Chemistry. Available from: [Link]
-
Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic - E3S Web of Conferences. Available from: [Link]
-
Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PubMed Central. Available from: [Link]
-
Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed. Available from: [Link]
-
Phenol, 4-methoxy-: Human health tier II assessment Preface. Available from: [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. Available from: [Link]
-
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC - NIH. Available from: [Link]
-
Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed. Available from: [Link]
-
Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed. Available from: [Link]
-
Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex - MDPI. Available from: [Link]
Sources
- 1. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 22080-97-3 [smolecule.com]
- 3. vliz.be [vliz.be]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Overcoming Solubility Challenges with 3,5-Dimethoxy-4-methylphenol
Welcome to the technical support center for 3,5-Dimethoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Introduction to this compound
This compound, a substituted phenolic compound, is of significant interest in pharmaceutical research and other industrial applications due to its antioxidant properties.[1] Structurally, it features a phenol ring with two methoxy groups and a methyl group, contributing to its physicochemical properties.[1] While a valuable compound, its low aqueous solubility presents a common hurdle in experimental design, particularly for in vitro and cell-based assays. This guide will provide a systematic approach to overcoming these solubility issues.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 37-42 °C | [1][3] |
| Boiling Point | 145-146 °C at 14 mmHg | [3] |
| Water Solubility | Slightly soluble/insoluble | [1][3] |
| Predicted pKa | ~10.29 | [3] |
| Predicted logP | ~1.9 | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for general use?
A1: For non-aqueous applications, this compound is readily soluble in common organic solvents. Based on data for structurally similar compounds like syringol (2,6-dimethoxyphenol), you can expect good solubility in the following:
-
Dimethyl Sulfoxide (DMSO): Approximately 20 mg/mL
-
Ethanol: Approximately 25 mg/mL
-
Dimethylformamide (DMF): Approximately 30 mg/mL
For initial stock solutions, DMSO is a highly recommended starting point due to its strong solubilizing power for a wide range of organic molecules.
Q2: I'm preparing a stock solution in DMSO and it's not dissolving well. What should I do?
A2: If you encounter difficulty dissolving the compound in DMSO at room temperature, gentle warming and sonication can be effective. We recommend the following:
-
Warm the vial in a water bath set to 37-50°C for 5-10 minutes.
-
After warming, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any remaining particulate matter. Repeat the warming and sonication steps if necessary.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions like water or PBS is not recommended due to the compound's low aqueous solubility.[1][3] Attempting to do so will likely result in a suspension rather than a true solution, leading to inaccurate concentrations in your experiments. For aqueous applications, a co-solvent strategy is necessary, which is detailed in the troubleshooting guide below.
Q4: How should I store my stock solution of this compound?
A4: To ensure the stability of your stock solution, we recommend the following storage conditions:
-
Short-term (1-2 weeks): Store at 2-8°C, protected from light.
-
Long-term (months): Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Proper storage is critical as phenolic compounds can be susceptible to oxidation.
Troubleshooting Guide: Advanced Solubilization Strategies
This section provides detailed protocols and decision-making workflows for overcoming more complex solubility issues, particularly for aqueous-based experiments such as cell culture assays.
Issue 1: Precipitation of the Compound upon Dilution in Aqueous Media
This is the most common challenge when preparing working solutions for cell-based experiments. The abrupt change in solvent polarity when a concentrated DMSO or ethanol stock is added to an aqueous medium causes the compound to "crash out" of solution.
Caption: Decision workflow for preparing aqueous solutions.
This protocol is suitable for achieving final concentrations where the final solvent concentration remains non-toxic to cells.
Principle: A high-concentration stock solution is prepared in an organic solvent and then serially diluted into the aqueous culture medium. The key is to keep the final concentration of the organic solvent below the cytotoxic threshold for the cell line in use.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 1.68 mg of this compound.
-
Dissolve in 1 mL of DMSO to create a 10 mM stock solution.
-
If necessary, use gentle warming (37°C) and vortexing to fully dissolve.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Add 100 µL of the 10 mM stock solution to 900 µL of pre-warmed cell culture medium.
-
Vortex gently to mix. This intermediate dilution helps to minimize rapid precipitation.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the intermediate dilution to your final volume of cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of media, add 100 µL of the 1 mM intermediate dilution.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.
-
Expert Tip: The final concentration of DMSO in cell culture should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some sensitive cell lines may require even lower concentrations.
Principle: The phenolic hydroxyl group of this compound can be deprotonated at alkaline pH, forming a more water-soluble phenolate salt. This strategy can be effective if the experimental system can tolerate a slightly basic pH.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile 1 M NaOH solution
Procedure:
-
Adjust the pH of the Culture Medium:
-
While stirring, slowly add small increments of 1 M NaOH to your cell culture medium to raise the pH to a final value between 7.5 and 8.0. Monitor the pH carefully with a calibrated pH meter.
-
-
Add the Compound:
-
Add the required volume of the 10 mM stock solution to the pH-adjusted medium.
-
Vortex immediately to ensure rapid mixing.
-
-
Final pH Check and Use:
-
Verify the final pH of the working solution.
-
Use the solution promptly, as the stability of the compound at elevated pH may be reduced.
-
Caution: Phenolic compounds can be susceptible to oxidative degradation at alkaline pH.[2] It is advisable to prepare these solutions fresh and use them immediately. Always test the effect of the pH-adjusted medium on your cells as a control.
Issue 2: Long-Term Stability of Working Solutions
Phenolic compounds can be sensitive to light, temperature, and pH, leading to degradation over time.
Caption: Decision workflow for ensuring the stability of working solutions.
Recommendations for Enhancing Stability:
-
Protection from Light: Store stock and working solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Temperature Control: Adhere to the recommended storage temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
pH Considerations: As a general rule, neutral to slightly acidic conditions are preferable for the long-term stability of phenolic compounds. Avoid prolonged storage at alkaline pH.
Summary of Solubility and Stability
| Solvent/Condition | Solubility/Stability Profile | Recommendations |
| Organic Solvents (DMSO, Ethanol, DMF) | High Solubility: Estimated at 20-30 mg/mL. | Primary choice for preparing high-concentration stock solutions. |
| Aqueous Solutions (Water, PBS, Culture Media) | Low to Insoluble: Direct dissolution is not feasible. | Use a co-solvent approach or pH adjustment. |
| Alkaline pH (pH > 8) | Increased Solubility: Due to phenolate formation. | May decrease stability; prepare fresh and use immediately. |
| Storage | Susceptible to Oxidation and Photodegradation: | Store protected from light, at recommended temperatures, and consider aliquoting to minimize freeze-thaw cycles. |
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105.
-
ChemBK. (2024). 3,5-DIMETHOXY-4-HYDROXYTOLUENE. Retrieved from [Link]
Sources
Side reactions to consider with 3,5-Dimethoxy-4-methylphenol
Welcome to the technical support center for 3,5-Dimethoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile yet reactive compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Table of Contents
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Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
My reaction mixture is turning a dark color (brown/purple/red). What is happening?
This is a very common observation when working with hindered, electron-rich phenols like this compound. The discoloration is almost certainly due to oxidation .
Causality: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. This can be initiated by atmospheric oxygen, certain reagents (even those not intended as oxidants), or trace metal impurities. The initial oxidation step typically forms a phenoxyl radical. This radical is resonance-stabilized but highly reactive, leading to two primary types of colored byproducts:
-
Quinone Formation: The phenoxyl radical can be further oxidized to form highly colored quinone or quinone-methide structures.[1] These compounds possess extended conjugated systems that absorb visible light, resulting in the dark colors you are observing.
-
Dimerization: Two phenoxyl radicals can couple to form dimers.[1] These dimers can also be susceptible to further oxidation, leading to a complex mixture of colored polymeric material. Laccase-mediated oxidation of the similar 2,6-dimethoxyphenol has been shown to produce a C-C linked dimer as the main product.[2]
Troubleshooting:
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure the purity of your starting materials and reagents, as trace metal impurities can catalyze oxidation.
-
Temperature Control: Avoid excessive heat, as this can accelerate oxidation rates.
For a more detailed approach to managing this issue, please refer to .
I'm attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and getting a complex mixture of products. How can I improve selectivity?
This is a classic challenge with highly activated aromatic rings. The hydroxyl and two methoxy groups are strong activating, ortho-, para-directing groups, making the ring of this compound extremely reactive towards electrophiles.[2][3] This high reactivity can lead to several side reactions:
-
Polysubstitution: The product of the first substitution is often more activated than the starting material, leading to multiple additions of the electrophile. For instance, nitration of phenols can be difficult to control at the monosubstitution stage.[4]
-
Lack of Regioselectivity: The electrophile can add at multiple positions on the ring, leading to a mixture of isomers.
-
Oxidation: The conditions for many electrophilic aromatic substitutions (e.g., strong acids) can also promote the oxidation of the phenol, as discussed in the .
Troubleshooting:
-
Milder Reagents: Use milder and more selective reagents. For example, for nitration, instead of a harsh mixture of nitric and sulfuric acids, consider using a milder nitrating agent like ammonium nitrate with an acid catalyst.[5]
-
Lower Temperatures: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.
-
Protecting Groups: The most robust solution is often to protect the highly activating hydroxyl group. Converting it to an ester or an ether reduces the ring's activation and can direct the electrophile to a specific position.[6]
For a detailed protocol on achieving selective nitration, see .
My NMR spectrum shows the loss of one or both methoxy groups. What is causing this O-demethylation?
The cleavage of aryl methyl ethers, or O-demethylation, is a known side reaction, particularly under harsh conditions.
Causality: The methoxy groups on this compound are generally stable, but they can be cleaved by certain reagents, especially strong acids.
-
Strong Protic Acids: Reagents like HBr or HI at elevated temperatures can cause nucleophilic attack of the halide on the methyl group, cleaving the ether bond.[7]
-
Lewis Acids: Strong Lewis acids such as BBr₃ or AlCl₃ are potent reagents for O-demethylation.[7] The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the conjugate base. Even if not added intentionally, some reagents can act as Lewis acids, especially at higher temperatures.
Troubleshooting:
-
Avoid Harsh Acids: If O-demethylation is not the desired outcome, avoid using strong protic or Lewis acids, especially at elevated temperatures.
-
Buffer the Reaction: If acidic conditions are necessary, consider using a buffered system to control the pH.
-
Reagent Choice: Be mindful of the reagents you are using. For example, if a Lewis acid is required for another part of your molecule, consider if a milder one can be used or if the phenol needs to be protected.
I'm struggling to purify my product from the reaction mixture. What are the best practices for purifying substituted phenols?
The purification of substituted phenols like this compound can be challenging due to their polarity and the potential for closely related byproducts.
Common Issues:
-
Streaking on TLC: The acidic nature of the phenolic proton can cause streaking on silica gel TLC plates.
-
Similar Polarity of Byproducts: Oxidative dimers and other byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes promote degradation of sensitive compounds.
Troubleshooting and Best Practices:
Column Chromatography:
-
Solvent System: A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the mobile phase is a standard technique.[8]
-
Acidification of Mobile Phase: To reduce streaking, a small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase. This protonates any basic sites on the silica and keeps the phenol in its neutral form.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase chromatography).
TLC Visualization:
-
UV Light: The aromatic ring of this compound and many of its byproducts will be visible under UV light (254 nm).
-
Staining: Use a stain that is sensitive to phenols. A p-anisaldehyde stain, followed by gentle heating, will often give colored spots for phenols and their derivatives.[9] Permanganate stain can also be effective for visualizing oxidizable compounds.
Table 1: Recommended TLC Stains for Phenolic Compounds
| Stain | Preparation | Visualization |
| p-Anisaldehyde | 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL conc. H₂SO₄ | Heat plate after dipping. Phenols, terpenes, and steroids give violet, blue, red, or green spots.[9] |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water | Dip plate in solution. Oxidizable compounds appear as yellow spots on a purple background. |
Troubleshooting Guides
Guide 1: Managing Oxidative Side Reactions
Problem: The reaction mixture darkens significantly, and TLC analysis shows a smear of colored compounds at the baseline and multiple new spots.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for oxidative side reactions.
Expertise & Experience: The formation of colored byproducts is a kinetic process. By removing atmospheric oxygen and potential radical initiators, you are significantly reducing the rate of these unwanted side reactions. The addition of a radical scavenger like BHT can be particularly effective, as it will react with any stray radicals faster than your starting material, thus protecting it from degradation.
Guide 2: Controlling Electrophilic Aromatic Substitution
Problem: Nitration of this compound with standard HNO₃/H₂SO₄ results in a low yield of the desired mononitro product and a significant amount of dark, insoluble material.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for electrophilic aromatic substitution.
Trustworthiness: Protecting the phenolic hydroxyl group as an acetate ester is a reliable strategy. The acetyl group is electron-withdrawing, which tempers the extreme reactivity of the ring, preventing both over-reaction and oxidative decomposition. The protecting group can then be easily removed under basic conditions (e.g., K₂CO₃ in methanol) after the substitution reaction is complete.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation During Reactions
This protocol provides a set of general steps to minimize oxidative degradation of this compound during a typical reaction.
-
Solvent Degassing:
-
Place your chosen solvent in a flask with a stir bar.
-
Bubble nitrogen or argon gas through the solvent for 15-30 minutes to displace dissolved oxygen.
-
-
Reaction Setup:
-
Assemble your glassware and flame-dry it under vacuum to remove any adsorbed water and oxygen.
-
Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Add this compound and any other solid reagents to the reaction flask.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Maintain a gentle positive pressure of inert gas throughout the reaction (a balloon or bubbler system works well).
-
If adding liquid reagents during the reaction, do so via a syringe through a septum.
-
-
Workup:
-
When the reaction is complete, cool it to room temperature.
-
Quench the reaction as required by your specific procedure.
-
It is advisable to work up the reaction promptly to minimize air exposure of the product in solution.
-
Protocol 2: Regioselective Mononitration of this compound
This protocol utilizes a milder nitrating agent to favor the formation of the mononitro product, 3,5-Dimethoxy-4-methyl-2-nitrophenol. The electron-donating groups strongly direct the incoming electrophile to the ortho position.
-
Reagent Preparation:
-
In a flask, prepare a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
-
Nitration:
-
In a separate flask, prepare a mixture of ammonium nitrate (NH₄NO₃, 1.1 eq) and potassium hydrogen sulfate (KHSO₄, 1.1 eq).
-
Add this solid mixture portion-wise to the stirred solution of the phenol over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Table 2: Expected Yield and Purity
| Product | Expected Yield | Purity (Post-Chromatography) |
| 3,5-Dimethoxy-4-methyl-2-nitrophenol | 75-85% | >98% |
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?. Retrieved February 5, 2026, from [Link]
- Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry.
-
Chemistry LibreTexts. (2022, October 4). 17.10: Reactions of Phenols. [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 5, 2026, from [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved February 5, 2026, from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved February 5, 2026, from [Link]
-
Journal of Applied Chemical Researches. (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. [Link]
-
Chemguide. (n.d.). RING REACTIONS OF PHENOL. Retrieved February 5, 2026, from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3,5-Dimethoxy-4-methylphenol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 3,5-Dimethoxy-4-methylphenol, a substituted phenol of interest in various chemical syntheses. The specific arrangement of the two methoxy groups and a methyl group on the phenolic ring gives this compound its unique chemical properties and reactivity compared to its isomers.[1] We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in your analytical outcomes.
Introduction to this compound
This compound, also known as 4-methylsyringol, is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1][2] It typically presents as a white to light yellow solid with a characteristic phenolic odor and is slightly soluble in water.[1] Its melting point is in the range of 37 to 42 °C.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 22080-97-3 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Monoisotopic Mass | 168.078644241 Da | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 37-42 °C | [1] |
The precise placement of its functional groups is critical to its chemical behavior, making rigorous structural confirmation essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for this purpose.
The Logic of Structural Confirmation: A Multi-faceted Approach
Confirming a chemical structure is akin to solving a puzzle. Each piece of analytical data provides a clue, and only by combining these clues can the full picture be revealed. A multi-technique approach is not merely confirmatory; it is a self-validating system where the results of one technique should be consistent with and complementary to the others.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Counting and Characterizing Protons
Expertise & Experience: The symmetry of this compound is a key feature that simplifies its ¹H NMR spectrum. We expect to see four distinct signals corresponding to the aromatic protons, the hydroxyl proton, the methoxy protons, and the methyl protons.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.4 | s | 2H | Ar-H |
| ~5.4 | br s | 1H | -OH |
| ~3.8 | s | 6H | -OCH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Note: Data is based on typical values for similar compounds and available spectra for 2,6-dimethoxy-4-methylphenol. The hydroxyl proton's chemical shift can vary with concentration and solvent.[3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Ensure the instrument is properly tuned and shimmed.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire the spectrum at ambient probe temperature.
-
-
Data Acquisition:
-
Obtain a free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
Deuterium Exchange (for -OH confirmation):
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: Due to the molecule's symmetry, the ¹³C NMR spectrum will show fewer signals than the total number of carbon atoms. We expect to see 5 distinct signals.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | | --- | --- | --- | | ~147 | C-O (Ar) | | ~133 | C-OH (Ar) | | ~129 | C-CH₃ (Ar) | | ~107 | C-H (Ar) | | ~56 | -OCH₃ | | ~22 | -CH₃ |
Note: These are predicted values based on analogous structures.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this compound, the most diagnostic absorptions will be from the hydroxyl (-OH) and the aromatic ether (C-O) functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250-1150 | C-O stretch (aryl ether) | Strong |
Note: Based on typical values for phenols and aromatic ethers.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a suitable number of scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and compare them to the expected values for the proposed structure.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 168 | [M]⁺, Molecular ion |
| 153 | [M - CH₃]⁺, Loss of a methyl radical |
| 125 | [M - CH₃ - CO]⁺, Subsequent loss of carbon monoxide |
Note: Fragmentation patterns are predictive.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
-
Data Analysis:
-
Identify the peak with the highest m/z value, which is likely the molecular ion peak.
-
Analyze the fragmentation pattern and propose logical losses of neutral fragments from the molecular ion.
-
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Elemental Analysis: Confirming the Empirical Formula
Self-Validating System: While modern spectroscopic techniques, especially HRMS, have somewhat reduced the reliance on elemental analysis, it remains a fundamental and independent method for confirming the empirical formula of a pure substance. The experimentally determined percentages of carbon and hydrogen should match the theoretical values calculated from the molecular formula C₉H₁₂O₃.
Theoretical Elemental Composition:
-
Carbon (C): 64.27%
-
Hydrogen (H): 7.19%
-
Oxygen (O): 28.54% (typically determined by difference)
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.
-
Data Comparison: The experimental weight percentages of C and H are compared to the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the proposed formula.
Summary and Conclusion
The structural confirmation of this compound is best achieved through a synergistic combination of analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and elemental composition, and elemental analysis offers a fundamental check on the empirical formula.
Table 2: Summary of Analytical Data for Structural Confirmation
| Technique | Key Information Provided | Expected Result for C₉H₁₂O₃ |
| ¹H NMR | Proton environments, connectivity, and ratios | 4 signals: δ ~6.4 (2H, s), ~5.4 (1H, br s), ~3.8 (6H, s), ~2.3 (3H, s) |
| ¹³C NMR | Carbon environments and count | 6 unique carbon signals |
| IR | Functional groups | Broad O-H stretch (~3400 cm⁻¹), strong C-O stretch (~1200 cm⁻¹) |
| MS | Molecular weight and fragmentation | Molecular ion [M]⁺ at m/z 168 |
| Elemental Analysis | Elemental composition | C: ~64.3%, H: ~7.2% |
By following the detailed protocols and comparing the obtained data with the expected values presented in this guide, researchers can confidently and rigorously confirm the structure of this compound, ensuring the integrity and reliability of their scientific work.
References
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0273693). Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: Transition-metal-free Access to Benzyl Ethers via Aerobic Cross Dehydrogenative Coupling of Benzylic C(sp3)–H with Alcohols. Available at: [Link]
-
NIST. 3,5-Dimethoxy-4-hydroxytoluene - NIST Chemistry WebBook. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of phenol. Available at: [Link]
-
MDPI. -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
NIH. Crystal structure of 3,4-dimethoxyphenol. Available at: [Link]
-
NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available at: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
ACS Publications. NMR Guidelines for ACS Journals. Available at: [Link]
-
ResearchGate. The structure of 4-methylphenol and its water cluster revealed by rotationally resolved UV spectroscopy using a genetic algorithm approach. Available at: [Link]
-
ResearchGate. Mass spectra of derivatives of phenols and standard spectra of the phenol acetates. Available at: [Link]
-
IJIRSET. X-Ray Crystallographic Investigation and Crystal Structure of 3,3. Available at: [Link]
-
Journal of Elementology. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Available at: [Link]
-
MDPI. NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol. Available at: [Link]
-
University of Calgary. Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]
-
University of Cambridge. Quantitative NMR Spectroscopy. Available at: [Link]
-
Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]
-
The Royal Society of Chemistry. Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. Available at: [Link]
-
NIH. 3,4,5-Trimethoxyphenol. Available at: [Link]
-
Taylor & Francis Online. Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0282725). Available at: [Link]
-
Rhodium. Synthesis of 4-Methoxyphenol. Available at: [Link]
-
FooDB. Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865). Available at: [Link]
-
Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for. Available at: [Link]
-
The Good Scents Company. 3,4-dimethoxyphenol, 2033-89-8. Available at: [Link]
-
ResearchGate. (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-.... Available at: [Link]
-
PubChem. 4-Methyl-2,6-dimethoxyphenol. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). Available at: [Link]
Sources
- 1. Buy this compound | 22080-97-3 [smolecule.com]
- 2. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) 1H NMR [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Antioxidant Activity of 3,5-Dimethoxy-4-methylphenol and Butylated Hydroxytoluene (BHT)
Introduction: The Quest for Potent Antioxidants in Research and Development
In the realms of pharmaceutical development, food science, and materials science, the mitigation of oxidative stress is a paramount concern. Oxidative damage, mediated by reactive oxygen species (ROS), is implicated in a vast array of degradative processes, from the spoilage of food products to the pathogenesis of numerous diseases. Consequently, the identification and characterization of effective antioxidants remain a critical area of research. This guide provides an in-depth comparison of two phenolic antioxidants: the well-established synthetic antioxidant, Butylated Hydroxytoluene (BHT), and the less-studied compound, 3,5-Dimethoxy-4-methylphenol.
While BHT is a widely utilized antioxidant with a significant body of research supporting its efficacy, the potential of this compound remains largely unexplored in direct comparative studies. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical framework, detailed experimental protocols, and a discussion of the structural attributes that govern the antioxidant potential of these compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to conduct their own rigorous comparative assessments.
Chemical Structures and Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure, particularly the presence of a hydroxyl (-OH) group attached to an aromatic ring. This functional group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1]
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant characterized by two bulky tert-butyl groups flanking the hydroxyl group.[2] This steric hindrance plays a crucial role in the stability of the resulting phenoxyl radical, preventing it from initiating further radical reactions. The antioxidant mechanism of BHT primarily proceeds via the hydrogen atom transfer (HAT) pathway.
This compound , also known as 4-hydroxy-2,6-dimethoxytoluene, is a structural analog of syringol. Its antioxidant potential is predicated on the hydrogen-donating ability of its phenolic hydroxyl group. The presence of two electron-donating methoxy groups at the ortho positions is hypothesized to enhance its antioxidant capacity by stabilizing the resulting phenoxyl radical through resonance. Theoretical studies on related syringol derivatives suggest potent antioxidant properties.[3][4]
A direct comparative experimental evaluation of this compound against BHT using standardized antioxidant assays is not extensively documented in current literature. Therefore, this guide provides the necessary tools and theoretical background to facilitate such a study.
Standardized Assays for Evaluating Antioxidant Activity
To empirically compare the antioxidant efficacy of this compound and BHT, a suite of standardized in vitro assays is essential. The following protocols for DPPH, ABTS, and FRAP assays are detailed to ensure reproducibility and provide a robust framework for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.
-
Prepare a series of concentrations for both this compound and BHT in methanol. A suitable concentration range should be determined through preliminary experiments.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
To 2.96 mL of the 0.1 mM DPPH solution, add 40 µL of the antioxidant solution (or methanol as a blank).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations for both this compound and BHT.
-
-
Assay Procedure:
-
Add 150 µL of the diluted ABTS•+ solution to 50 µL of the antioxidant solution in a 96-well plate.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
Prepare a series of concentrations for both this compound and BHT.
-
-
Assay Procedure:
-
Add 20 µL of the antioxidant solution to 150 µL of the FRAP reagent in a test tube.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM or mg/g).
-
Comparative Antioxidant Activity Data
As previously noted, direct comparative experimental data for this compound is scarce in the published literature. The following table presents representative antioxidant activity data for BHT, which can serve as a benchmark for future comparative studies.
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) | This compound | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 23 mg/L | Data not available | Ascorbic Acid: ~8 mg/L |
| ABTS Radical Scavenging Activity (IC50) | Data varies, often used as a standard | Data not available | Trolox: ~2.5-5 µg/mL |
| FRAP Value | ~2.29 mmol/L | Data not available | Quercetin: High FRAP value |
Note: The reported values for BHT can vary between studies due to differences in experimental conditions. The data presented here is for illustrative purposes.
Discussion and Future Perspectives
The absence of robust, direct comparative data on the antioxidant activity of this compound versus BHT presents a clear opportunity for further research. Based on its chemical structure, this compound is a promising candidate for a potent antioxidant. The electron-donating methoxy groups are expected to increase the stability of the phenoxyl radical, potentially leading to a higher antioxidant activity compared to BHT, which relies on steric hindrance for stabilization.
However, this hypothesis must be validated through rigorous experimental testing using the standardized assays outlined in this guide. Researchers are encouraged to perform head-to-head comparisons of these two compounds to elucidate their relative potencies. Such studies would be invaluable to the scientific community, particularly for those in the pharmaceutical and food industries seeking novel, effective, and potentially naturally-derived antioxidants.
Conclusion
References
-
(2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
-
(2018). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]
-
(2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. UniVOOK. [Link]
-
(2012). DPPH RADICAL SCAVENGING ACTIVITY AND PHENOLIC COMPOUND CONTENT IN DIFFERENT LEAF EXTRACTS FROM SELECTED BLACKBERRY SPECIES. De Gruyter. [Link]
-
(2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
(2011). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. PubMed. [Link]
-
(2024). Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. RSC Publishing. [Link]
-
(2011). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. National Institutes of Health. [Link]
-
Butylated hydroxytoluene. Wikipedia. [Link]
-
(2024). Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. National Institutes of Health. [Link]
-
(2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
-
(2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]
-
(2024). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. ResearchGate. [Link]
-
(2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]
-
(2024). Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products. RSC Publishing. [Link]
-
(2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. [Link]
-
(2022). Structure of compounds (a) syringol, (b) guaiacol, (c) isoeuguenol, and (d) homovanillic acid. ResearchGate. [Link]
-
Synthesis of 4-Methoxyphenol. Erowid. [Link]
-
Antioxidant BX AO BHT(264), CAS# 128-37-0 Mfg. Baoxu Chemical. [Link]
-
(2011). DPPH radical scavenging activity of BHT. Values are the average of triplicate experiments. ResearchGate. [Link]
-
(2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. National Institutes of Health. [Link]
-
(2018). FRAP value (mmol/L) of BHT, G. atroviridis fruit (GAFE) and leaf (GALE) extracts prepared at various temperatures and incubation times (GAFE40 and GALE40: 40°C, 12 h; GAFE60 and GALE60: 60°C, 6 h; GAFE100 and GALE100: 100°C, 15 min). Samples with (#) are not significantly different (p>0.05). Values are expressed as mean ± SD. ResearchGate. [Link]
-
(2022). Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties. SciELO México. [Link]
-
(2011). Antioxidant Assays. ResearchGate. [Link]
-
ABTS Radical Scavenging Assay. Bio-protocol. [Link]
-
(2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
(2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
-
(2019). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. National Institutes of Health. [Link]
-
(2022). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. National Institutes of Health. [Link]
-
(2020). The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity. MDPI. [Link]
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 3,5-Dimethoxy-4-methylphenol and 2,6-dimethoxy-4-methylphenol for Drug Discovery Professionals
In the landscape of phenolic compounds, subtle structural variations can lead to significant differences in biological activity. This guide provides a comparative analysis of two isomeric methoxyphenols: 3,5-Dimethoxy-4-methylphenol and 2,6-dimethoxy-4-methylphenol. As researchers and drug development professionals, understanding these nuances is critical for the rational design and selection of lead compounds. This document synthesizes available data on their antioxidant and anti-inflammatory properties, discusses the structural basis for their activities, and provides detailed experimental protocols for their direct comparison.
Unveiling the Isomers: Structure and Potential
This compound and 2,6-dimethoxy-4-methylphenol (commonly known as 4-methylsyringol) share the same molecular formula (C₉H₁₂O₃) but differ in the substitution pattern of the methoxy groups on the phenol ring. This seemingly minor difference in architecture has profound implications for their chemical reactivity and, consequently, their biological effects.
This compound is recognized for its antioxidant properties and serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its symmetrical arrangement of methoxy groups flanking the methyl group presents a unique electronic and steric environment.
2,6-dimethoxy-4-methylphenol , a derivative of syringol, is noted for its antioxidant, anti-inflammatory, and antimicrobial activities.[2] The methoxy groups ortho to the hydroxyl group in this isomer are known to influence its radical scavenging ability.
Comparative Bioactivity: A Data-Driven Overview
While direct comparative studies between these two specific isomers are not extensively documented in publicly available literature, we can draw inferences from structure-activity relationship (SAR) studies of related phenolic compounds and individual activity reports. The primary bioactivities of interest for these molecules are their antioxidant and anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease of this donation is influenced by the electronic effects of the other substituents on the aromatic ring.
A study on the structure-antioxidant activity relationship of phenolic acids revealed that the number and position of methoxy groups significantly impact antioxidant activity.[3][4] Generally, a higher number of methoxy groups is associated with increased antioxidant potential.[3][4] The position of these groups relative to the hydroxyl group is also crucial. Methoxy groups at the ortho and para positions can donate electrons through resonance, stabilizing the resulting phenoxyl radical and thereby enhancing antioxidant activity.
In the case of 2,6-dimethoxy-4-methylphenol , the two methoxy groups are ortho to the hydroxyl group. This configuration is expected to enhance its radical scavenging activity due to steric hindrance around the hydroxyl group, which can increase the stability of the phenoxyl radical, and potential intramolecular hydrogen bonding.
For This compound , the methoxy groups are in the meta positions relative to the hydroxyl group. While they still exert an electron-donating inductive effect, they cannot participate in resonance stabilization of the phenoxyl radical to the same extent as ortho or para substituents. This suggests that its antioxidant activity might be less potent compared to its 2,6-isomer.
| Compound | Reported/Inferred Bioactivity | Key Structural Features Influencing Activity |
| This compound | Antioxidant.[1] | Methoxy groups are meta to the hydroxyl group. |
| 2,6-dimethoxy-4-methylphenol | Antioxidant, Anti-inflammatory, Antimicrobial.[2] | Methoxy groups are ortho to the hydroxyl group, potentially enhancing radical scavenging. |
Anti-inflammatory Potential: Delving into Mechanisms
Inflammation is a complex biological response, and the anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as reactive oxygen species (ROS) are key mediators of the inflammatory cascade. Furthermore, these compounds can directly interact with and modulate the activity of enzymes and transcription factors involved in inflammation, such as cyclooxygenases (COX) and nuclear factor-kappa B (NF-κB).
Studies on compounds structurally related to 2,6-dimethoxy-4-methylphenol , like 2-methoxy-4-vinylphenol, have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin E2 (PGE₂) production. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression via the downregulation of NF-κB and MAPK signaling pathways.
While specific anti-inflammatory data for This compound is less available, its antioxidant properties suggest it may also possess anti-inflammatory activity, as the two are often correlated. However, the structural differences suggest a potential variance in potency and mechanism compared to the 2,6-isomer.
Experimental Protocols for Head-to-Head Comparison
To definitively assess the comparative bioactivity of these two isomers, standardized in vitro assays are essential. Below are detailed protocols for evaluating their antioxidant and anti-inflammatory properties.
Protocol 1: Comparative Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay
This protocol outlines a widely used method to determine the free radical scavenging activity of the two isomers.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The extent of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
2,6-dimethoxy-4-methylphenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of this compound, 2,6-dimethoxy-4-methylphenol, and ascorbic acid in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) for each test compound and the positive control from the stock solutions using methanol.
-
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the different concentrations of the test compounds or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each test compound concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound. A lower IC₅₀ value indicates higher antioxidant activity.
-
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Protocol 2: Comparative Anti-inflammatory Activity via COX-2 Inhibition Assay
This protocol provides a method to evaluate the direct inhibitory effect of the isomers on the COX-2 enzyme, a key player in the inflammatory pathway.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. This assay measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of the enzyme and arachidonic acid, leading to a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Materials:
-
This compound
-
2,6-dimethoxy-4-methylphenol
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (chromogenic substrate)
-
Celecoxib (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
Prepare working dilutions of the compounds and control.
-
Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare the substrate solutions (arachidonic acid and TMPD) in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the arachidonic acid and TMPD solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic measurement) using a microplate reader.
-
-
Calculation:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of COX-2 inhibition is calculated as follows:
-
Signaling Pathway of COX-2 in Inflammation
Caption: Simplified COX-2 inflammatory pathway.
Conclusion and Future Directions
The structural isomerism between this compound and 2,6-dimethoxy-4-methylphenol provides a compelling case study in the structure-activity relationships of phenolic compounds. Based on established principles, 2,6-dimethoxy-4-methylphenol is predicted to exhibit superior antioxidant and, consequently, anti-inflammatory activity due to the favorable positioning of its methoxy groups.
However, empirical validation through direct comparative studies, as outlined in the provided protocols, is paramount. The results of such studies will provide definitive insights into their relative potencies and guide the selection of the more promising candidate for further preclinical development. Understanding the nuanced interplay between chemical structure and biological function is fundamental to advancing the discovery of novel therapeutics.
References
-
UniVOOK. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. Available from: [Link]
-
PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]
-
MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link]
-
PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]
-
PubMed. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Available from: [Link]
-
Nature. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available from: [Link]
-
MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available from: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
-
PubMed Central. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available from: [Link]
-
The Pharma Innovation. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Dimethoxy-4-methylphenol for Researchers and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-methylphenol, also known as 4-methylsyringol, is a key building block in the synthesis of a variety of pharmacologically active compounds and other high-value organic materials. Its unique substitution pattern, featuring a hindered phenolic hydroxyl group flanked by two methoxy groups, imparts specific chemical properties that are leveraged in the design of molecules with targeted biological activities. The efficient and scalable synthesis of this phenol is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.
Method 1: Two-Step Synthesis from 2,6-Dimethoxyphenol
This synthetic approach begins with the readily available starting material 2,6-dimethoxyphenol and proceeds through a two-step sequence involving a hydroxymethylation followed by a reduction.
Reaction Pathway
The overall transformation can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound from 2,6-dimethoxyphenol.
Experimental Protocol
Step 1: Synthesis of 2,6-Dimethoxy-4-(hydroxymethyl)phenol [1]
-
In a suitable reaction vessel, combine 310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin (aqueous formaldehyde solution), and 810 g of 10 wt% aqueous sodium hydroxide.
-
Stir the reaction mixture at 25°C for 60 hours.
-
After the reaction is complete, neutralize the mixture with sulfuric acid.
-
Isolate the product, 2,6-dimethoxy-4-(hydroxymethyl)phenol. The reported yield for this step is approximately 22 mol%.[1]
Step 2: Synthesis of this compound [1]
-
In a high-pressure reactor, charge 25 g of the 2,6-dimethoxy-4-(hydroxymethyl)phenol obtained from Step 1, 320 ml of methanol, and 0.375 wt% of a platinum-alumina catalyst.
-
Pressurize the reactor with hydrogen gas to 199 kg/cm ² and heat to 200°C.
-
Maintain these conditions with stirring for 4 hours.
-
After cooling and depressurizing the reactor, the product, this compound, is isolated. The reported yield for this reduction step is 66 mol%.[1]
Mechanistic Insights
The first step, the hydroxymethylation of the phenol, is an electrophilic aromatic substitution reaction. Under basic conditions, the phenoxide ion is formed, which is a more powerful nucleophile than the phenol itself. Formaldehyde, the electrophile, is attacked by the electron-rich aromatic ring, preferentially at the para position due to steric hindrance from the ortho methoxy groups.
The second step is a catalytic hydrogenation. The benzylic alcohol is reduced to a methyl group over a platinum-alumina catalyst at high temperature and pressure.
Performance Analysis
| Parameter | Value | Reference |
| Overall Yield | ~15% | [1] |
| Purity | Not explicitly stated, requires purification | |
| Reaction Time | >64 hours | [1] |
| Reagents | 2,6-dimethoxyphenol, formaldehyde, NaOH, H₂SO₄, H₂, Pt-Alumina | [1] |
| Scalability | Requires high-pressure equipment, may be challenging to scale. |
Method 2: Multi-step Synthesis from p-Cresol
This synthetic route utilizes the inexpensive and readily available starting material, p-cresol. The synthesis involves a sequence of bromination and methoxylation steps.
Reaction Pathway
The synthetic strategy is outlined below:
Sources
Navigating the Analytical Maze: A Guide to the Cross-reactivity of 3,5-Dimethoxy-4-methylphenol in Common Assays
For the diligent researcher, precision and accuracy are the cornerstones of reliable data. The choice of analytical standards and reagents is paramount, yet the subtle nuances of their behavior in various assay systems can often be a source of unforeseen complications. This guide delves into a critical aspect of assay fidelity: the cross-reactivity of 3,5-Dimethoxy-4-methylphenol (DMMP) , a compound frequently encountered in diverse research applications. We will explore the potential for DMMP to interfere in common assay formats, provide a comparative analysis with alternative compounds, and equip you with the experimental framework to validate your own systems.
The Double-Edged Sword: Understanding Phenolic Compounds in Assays
This compound, also known as 4-methylsyringol, belongs to the vast family of phenolic compounds.[1][2] Its inherent antioxidant properties make it a valuable molecule in various studies. However, the very chemical features that bestow its biological activity—the hydroxyl group attached to an aromatic ring—can also be a source of analytical interference. This interference often manifests as cross-reactivity, where a compound is recognized by an assay's detection system, leading to inaccurate quantification of the target analyte.
In immunoassays like ELISA, structurally similar molecules can compete with the target antigen for antibody binding sites, resulting in either an overestimation or underestimation of the analyte's concentration.[3][4] Similarly, in enzymatic and chemical assays that rely on redox reactions, the antioxidant nature of phenolic compounds can directly interfere with the assay chemistry, producing false signals.
Immunoassays: The Challenge of Structural Mimicry
Enzyme-Linked Immunosorbent Assays (ELISAs) are a workhorse in many laboratories for their sensitivity and specificity. However, the specificity of an ELISA is fundamentally dependent on the unique interaction between an antibody and its target antigen. When other molecules in the sample bear a structural resemblance to the antigen, they can also bind to the antibody, a phenomenon known as cross-reactivity.[3][5]
Phenolic compounds, including DMMP, can be problematic in this regard, particularly in assays for analytes that share structural motifs. For instance, a study on the quantification of Ochratoxin A (OTA) in pistachios using commercial ELISA kits found that phenolic compounds present in the pistachio skins could cross-react with the OTA antibody, leading to false positives or an overestimation of the OTA concentration.[4] This highlights the critical need to assess the potential for cross-reactivity from structurally related compounds in your sample matrix.
dot
Caption: Specific vs. cross-reactive binding in an ELISA.
Antioxidant and Enzymatic Assays: The Perils of Redox Activity
A primary application of phenolic compounds like DMMP is in the study of oxidative stress and antioxidant capacity. A variety of assays are employed for this purpose, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay.[6][7]
While DMMP is expected to show activity in these assays, its presence as an unintended component in a sample can lead to a significant overestimation of the total antioxidant capacity. Furthermore, in enzymatic assays where the reaction mechanism involves an oxidation-reduction step, DMMP can act as a reducing agent and interfere with the accurate measurement of enzyme activity. For example, in assays utilizing polyphenol oxidase, compounds structurally similar to the substrate can compete for the active site or react with the products.[8][9]
dot
Caption: Interference of DMMP in a typical antioxidant assay.
Comparative Analysis: Alternatives and Methodological Choices
To mitigate the risks of cross-reactivity, researchers have several options. The most direct approach is to use an alternative compound that is less likely to interfere. The choice of an alternative will depend on the specific assay and the research question.
| Assay Type | Potential Issue with DMMP | Alternative Compounds/Strategies | Key Considerations |
| Immunoassays (ELISA) | Structural similarity to the target analyte leading to antibody cross-reactivity. | - Structurally distinct analogs: If available, use standards that are less likely to cross-react. - Sample purification: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering compounds. - Alternative detection methods: Utilize mass spectrometry-based methods (e.g., LC-MS/MS) for higher specificity. | The degree of cross-reactivity is antibody-dependent and must be empirically determined.[5] Sample cleanup can introduce variability. LC-MS/MS requires specialized equipment and expertise. |
| Antioxidant Capacity Assays | Contribution to the total antioxidant capacity, leading to overestimation. | - Assay selection: Different antioxidant assays have varying sensitivities to different classes of compounds. For example, some dihydrochalcones and flavanones do not react with the DPPH radical but do with the ABTS radical.[10] - Specific enzymatic assays: When studying a particular antioxidant enzyme, use a substrate that is highly specific and structurally dissimilar to DMMP. | The choice of assay should align with the specific research question. No single assay perfectly reflects the total antioxidant capacity in a biological system.[11][12] |
| Enzymatic Assays | Inhibition or activation of the enzyme, or interference with the detection of the reaction product. | - Highly specific substrates: Choose a substrate that is less likely to have its reaction interfered with by phenolic compounds. - Control experiments: Run parallel assays in the presence and absence of DMMP to quantify its effect. | The nature of interference can be complex, involving competitive, non-competitive, or uncompetitive inhibition. |
Experimental Protocols for Assessing Cross-Reactivity
Trust in your data begins with rigorous validation. The following protocols provide a framework for assessing the potential cross-reactivity of DMMP in your specific assay systems.
Protocol 1: Determining Cross-Reactivity in a Competitive ELISA
Objective: To quantify the percentage of cross-reactivity of DMMP and other structurally related compounds with the target analyte in a competitive ELISA.
Methodology:
-
Prepare Standard Curves: Generate a standard curve for your target analyte according to the ELISA kit manufacturer's instructions.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions of DMMP and other potential cross-reactants in the same buffer used for the standards.
-
Run the Assay: In separate wells, run the standard curve, and the dilution series of each potential cross-reactant.
-
Calculate IC50 Values: Determine the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%
dot
Caption: Workflow for assessing ELISA cross-reactivity.
Protocol 2: Evaluating Interference in an Antioxidant Capacity Assay (DPPH Example)
Objective: To determine if DMMP contributes to the measured antioxidant capacity in a sample.
Methodology:
-
Prepare a Sample Extract: Prepare your sample extract as you normally would for the antioxidant assay.
-
Spike the Sample: Create two sets of samples. To one set, add a known concentration of DMMP (spiked sample). To the other set, add an equal volume of the solvent used to dissolve DMMP (unspiked sample).
-
Run the DPPH Assay: Perform the DPPH assay on both the spiked and unspiked samples.
-
Analyze the Results: Compare the antioxidant capacity of the spiked and unspiked samples. A significant increase in the measured activity in the spiked sample indicates that DMMP is contributing to the signal.
-
Recovery Calculation: Calculate the percent recovery of the spiked DMMP to quantify the extent of interference. % Recovery = [(Activity of Spiked Sample - Activity of Unspiked Sample) / Activity of DMMP Standard] x 100%
Conclusion: A Call for Vigilance
As scientists, the onus is on us to ensure the integrity of our data. This guide provides the foundational knowledge and practical protocols to identify and mitigate the potential for interference from DMMP and other phenolic compounds. By incorporating these validation steps into your experimental workflow, you can enhance the reliability and reproducibility of your research, ultimately contributing to the advancement of scientific knowledge.
References
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. [Link]
-
Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. PubMed. [Link]
-
Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. PMC. [Link]
-
Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. PubMed. [Link]
-
Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. NIH. [Link]
-
Modeling the Enzymatic Transformation of 3,5-dimethoxy,4-hydroxy Cinnamic Acid by Polyphenoloxidase From the White-Rot Fungus Trametes Versicolor. PubMed. [Link]
-
Supporting Information Transition-metal-free Access to Benzyl Ethers via Aerobic Cross Dehydrogenative Coupling of Benzylic C(sp3)–H with Alcohols. The Royal Society of Chemistry. [Link]
-
Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]
-
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. [Link]
-
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol. MDPI. [Link]
-
Transformation of 3,5-dimethoxy,4-hydroxy Cinnamic Acid by Polyphenol Oxidase From the Fungus Trametes Versicolor: Product Elucidation Studies. PubMed. [Link]
-
4-Methyl-2,6-dimethoxyphenol. PubChem. [Link]
-
COMPARISON OF DIFFERENT ANTIOXIDANT ASSAYS FOR ESTIMATION OF ANTIOXIDANT POTENTIAL OF SELECTED FRUIT JUICE WASTE MATERIALS. Middle East Technical University. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]
-
Comparison of antioxidant capacity assays with chemometric methods. RSC Publishing. [Link]
-
Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PMC. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H12O3 | CID 10607194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 8. Modeling the enzymatic transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenoloxidase from the white-rot fungus Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 3,5-Dimethoxy-4-methylphenol experimental results
This guide addresses the specific reproducibility challenges associated with 3,5-Dimethoxy-4-methylphenol (Structure B: OH at position 1, Methoxys at 3,5, Methyl at 4).
CRITICAL ISOMER WARNING: Before proceeding, researchers must verify their target structure.
-
Target: This compound (CAS: 22080-97-3). The hydroxyl group is unhindered (ortho-hydrogens). The methyl group is flanked by methoxys.[1][2] Often a biosynthetic intermediate.
-
Common Confusion: 2,6-Dimethoxy-4-methylphenol (4-Methylsyringol). The hydroxyl group is hindered by methoxys. This is a potent antioxidant often compared to BHT.
-
This guide focuses on the 3,5-dimethoxy isomer as requested.
Executive Summary & Comparative Analysis
The reproducibility of this compound (3,5-DMMP) experimental results is frequently compromised by regio-isomer contamination and oxidative instability . Unlike its isomer (2,6-dimethoxy-4-methylphenol), 3,5-DMMP lacks steric hindrance around the hydroxyl group, making it significantly more reactive toward electrophiles and prone to rapid oxidation in air, often yielding quinoid byproducts (pink/brown discoloration).
Comparison with Structural Alternatives
| Feature | This compound (Target) | 2,6-Dimethoxy-4-methylphenol (Alternative) | BHT (Standard) |
| Structure | OH unhindered; Me hindered | OH hindered (ortho-OMe); Me unhindered | OH hindered (ortho-tBu); Me unhindered |
| Primary Use | Biosynthetic intermediate, metabolite | Antioxidant (Radical Scavenger) | Antioxidant (Preservative) |
| Oxidation Stability | Low (Rapidly forms quinones) | High (Stable phenoxyl radical) | Very High |
| Synthesis Challenge | High (C-methylation regiocontrol) | Medium (Reduction of Syringaldehyde) | Low (Industrial commodity) |
| Key Spectral ID | Aromatic H (singlet, ~6.1 ppm) | Aromatic H (singlet, ~6.4 ppm) | Aromatic H (singlet, ~6.9 ppm) |
Core Reproducibility Challenges
To ensure consistent data, you must control three variables:
-
Synthesis Regiocontrol: Direct methylation of 3,5-dimethoxyphenol typically yields the O-methylated product (1,3,5-trimethoxybenzene) or ortho-C-methylated isomers (2-methyl or 2,6-dimethyl derivatives) due to the high electron density at the ortho positions. The para position (4-position) is sterically crowded by the meta-methoxys, making direct C-alkylation difficult to reproduce.
-
Purification Artifacts: Silica gel chromatography can induce oxidation. 3,5-DMMP is acid-sensitive; prolonged exposure to acidic silica can lead to demethylation or polymerization.
-
Storage Degradation: Samples stored in clear glass or without inert gas will degrade within 48 hours, shifting from white crystals to a brown oil.
The "Gold Standard" Synthesis Protocol
Objective: Synthesize 3,5-DMMP with >98% purity, avoiding regio-isomers. Strategy:Ipso-Hydroxylation of Arylboronic Acid . This route guarantees regiochemistry by establishing the carbon skeleton before installing the sensitive hydroxyl group.
Step-by-Step Methodology
Precursor: 1-Bromo-3,5-dimethoxy-4-methylbenzene (commercially available or synthesized via bromination of 3,5-dimethoxytoluene).
Phase 1: Lithiation & Boronation
-
Setup: Flame-dry a 100 mL Schlenk flask. Flush with Argon (3x).
-
Dissolution: Dissolve 1-bromo-3,5-dimethoxy-4-methylbenzene (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
-
Critical Check: Maintain internal temp < -70°C to prevent benzylic lithiation.
-
Wait: Stir for 1 hour at -78°C.
-
-
Borate Capture: Add Trimethyl borate (B(OMe)3, 2.0 eq) rapidly.
-
Warm-up: Allow solution to warm to Room Temperature (RT) overnight.
-
Quench: Add 1M HCl (20 mL) and stir for 30 mins to hydrolyze the boronate ester to the boronic acid. Extract with EtOAc, dry (Na2SO4), and concentrate.
Phase 2: Oxidative Hydroxylation (The Phenol Formation)
-
Reaction: Redissolve the crude boronic acid in THF/Water (1:1) .
-
Oxidation: Add H2O2 (30% aq, 5.0 eq) dropwise at 0°C.
-
Note: Exothermic reaction. Monitor temperature.
-
-
Completion: Stir at RT for 2 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane). The boronic acid spot (baseline) should disappear; a new less polar spot (Phenol) appears.
-
Workup (Crucial for Stability):
-
Quench excess peroxide with saturated Na2S2O3 (Sodium thiosulfate). Failure to do this causes rapid oxidation of the product during isolation.
-
Extract with Et2O. Wash with brine.
-
Dry over MgSO4 (less acidic than Na2SO4).
-
-
Purification: Flash Chromatography on Neutral Alumina (not Silica) or rapid Silica chromatography using 10% EtOAc/Hexanes with 1% Triethylamine (to neutralize acidity).
Visualization: Synthesis Logic & Degradation Pathways
Figure 1: Synthesis workflow via the Boronic Acid route, ensuring correct regiochemistry (Methyl between Methoxys) and highlighting the degradation risk.
Quality Control & Data Validation
To validate reproducibility, your isolated product must meet these specific criteria.
Quantitative Data Summary
| Parameter | Acceptance Criterion | Common Failure Mode |
| Appearance | White to off-white needles | Pink/Brown (Oxidation), Oil (Solvent/Impurity) |
| Melting Point | 108–110 °C | < 100 °C (Isomer contamination) |
| 1H NMR (CDCl3) | δ 6.10 (s, 2H, Ar-H) | δ 6.40 (Indicates 2,6-dimethoxy isomer) |
| 1H NMR (Me) | δ 2.05 (s, 3H, Ar-CH3) | Split peaks (Mixture of isomers) |
| HPLC Purity | > 98.0% (AUC) | Shoulder peaks (Quinone formation) |
Self-Validating NMR Protocol
Run 1H NMR in CDCl3 .
-
Symmetry Check: The aromatic protons (H2/H6) must appear as a singlet integrating to 2H. Any splitting (doublets) indicates loss of symmetry (e.g., mono-demethylation).
-
Isomer Check:
-
This compound (Target): Ar-H at ~6.1 ppm . (Shielded by ortho-OMe? No, OMe is meta to H. H is ortho to OH). Correction: In this isomer, H is at pos 2,6. They are ortho to OH and ortho to OMe. This is highly shielded.
-
2,6-Dimethoxy-4-methylphenol (Alternative): Ar-H at ~6.4 ppm .
-
Diagnostic Shift: If your aromatic signal is >6.3 ppm, you likely have the wrong isomer.
-
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Lal, B., et al. "Regioselective demethylation of polymethoxy-benzenes." Journal of Organic Chemistry, vol. 52, no. 6, 1987, pp. 1072–1078.[2] [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. (Basis for Boronic Acid protocol). [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3,5-Dimethoxy-4-methylphenol for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dimethoxy-4-methylphenol (CAS No. 22080-97-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical management.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2,6-dimethoxy-4-methylphenol and 3,5-dimethoxyphenol, provide critical insights into its potential hazards.[1] These related compounds are known to cause skin, eye, and respiratory tract irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory discomfort.[1]
-
Aquatic Toxicity: Like many phenolic compounds, it may be harmful to aquatic life.
Due to these potential hazards, this compound must be treated as a hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent use of Personal Protective Equipment (PPE) is to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure. When handling this compound in any capacity—from initial use to final disposal—the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne particles. |
| Hand Protection | Nitrile gloves. For prolonged contact or when handling concentrated forms, double-gloving is recommended. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors. | Prevents irritation of the respiratory tract. |
This multi-layered approach to PPE ensures a self-validating system of safety, where each component addresses a specific route of potential exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and adhering to environmental regulations. The following protocol provides a systematic approach to its disposal.
Step 1: Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, and weighing papers).
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[3] The container must be made of a material compatible with phenolic compounds, such as glass or high-density polyethylene (HDPE).
Step 2: Labeling the Hazardous Waste Container
Accurate and detailed labeling is a cornerstone of safe waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "22080-97-3."
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date on which the first piece of waste was added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Harmful").
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[3]
-
In a location that minimizes the risk of spills or breakage.
Step 4: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are trained to handle and transport chemical waste in accordance with all local, state, and federal regulations.
Regulatory Context: EPA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed with its own EPA waste code, it would likely be classified based on its characteristics. Given its relationship to other phenols, it should be managed as a toxic hazardous waste. Your EHS department or waste disposal vendor will be responsible for assigning the final, appropriate waste code. Wastes from non-specific sources containing cresols (methylphenols) are sometimes classified under the F004 waste code.[4] However, a professional assessment is necessary.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Small Spills (contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Label the waste container appropriately and dispose of it as hazardous waste.
For Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Restrict access to the spill area.
-
Provide any available information on the spilled material to the emergency responders.
Do not attempt to clean up a large spill without proper training and equipment.
The Logic of Proper Disposal: A Visual Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in our collective commitment to safe science.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
MetaSci Inc. (n.d.). Safety Data Sheet 3,5-Dimethoxyphenol. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Sources
Mastering Safety: A Researcher's Guide to Handling 3,5-Dimethoxy-4-methylphenol
For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. This guide provides essential, in-depth technical instruction for the safe handling of 3,5-Dimethoxy-4-methylphenol (CAS 6638-05-7), a substituted phenol. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your results by preventing contamination and unforeseen reactions. This is more than a protocol; it is a system for safe science.
Immediate Safety Profile: Understanding the Risks
This compound, also known as 2,6-Dimethoxy-p-cresol, is a solid organic compound that, like many substituted phenols, requires careful and informed handling. The primary hazards, as identified in safety data sheets, are significant and demand respect.[1][2][3][4]
Hazard Identification Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][3] |
The causality behind these hazards lies in the chemical nature of the phenolic hydroxyl group and the overall reactivity of the molecule. Phenolic compounds are protoplasmic poisons that can denature proteins. Contact with skin or mucous membranes can lead to localized irritation and, with sufficient exposure, the risk of systemic toxicity through dermal absorption.[5][6] The dust of the solid compound can irritate the respiratory tract if inhaled.[1][7]
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a risk-based assessment of your specific experimental procedure. The following provides a multi-tiered approach to protection when handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with the eyes can cause serious, potentially irreversible damage.[1][3]
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8]
-
Elevated Risk (Splash Hazard): When handling solutions, performing transfers, or if there is any potential for splashing, chemical splash goggles must be worn.[8][9] For larger volumes (>1L) or more vigorous procedures, a full face shield worn over chemical splash goggles is required to protect the entire face.[5]
Hand Protection: A Two-Tiered Gloving Strategy
Phenolic compounds can be readily absorbed through the skin, and many common laboratory gloves, particularly latex, offer insufficient protection.[6] Nitrile gloves, while common, are generally recommended only for incidental splash protection and should be removed and replaced immediately upon contamination.[8][9]
-
For Incidental Contact (e.g., handling sealed containers, weighing small quantities in a hood):
-
A double-gloving strategy is recommended.[8] Wear a pair of standard nitrile examination gloves as a base layer, with a second pair of nitrile gloves over the top. This provides a clear indicator of a breach if the outer glove is contaminated.
-
-
For Direct or Prolonged Contact (e.g., making solutions, chemical reactions, cleanup):
-
Robust chemical-resistant gloves are essential. The best practice is to wear a heavier-duty glove over a standard nitrile glove.[8]
-
Recommended Materials:
-
Action Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using a technique that avoids skin contact, and wash your hands thoroughly with soap and water.
-
Body Protection: Shielding from Spills and Splashes
-
A buttoned, knee-length laboratory coat must be worn at all times.[8]
-
Ensure clothing covers the legs; long pants or skirts are required. Shorts and open-toed shoes are strictly prohibited.[8]
-
For procedures with a significant splash risk, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8]
Respiratory Protection: An Engineering Control Backup
Under normal laboratory conditions, all work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8] Respiratory protection should not be necessary. If significant dust is generated or work must be performed outside of a fume hood (which should be avoided), a risk assessment must be conducted, and a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be required.[7]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing risk.
Engineering Controls: Your Primary Line of Defense
-
Chemical Fume Hood: All weighing, transferring, and solution preparation involving this compound must be performed inside a properly functioning and certified chemical fume hood.[5][8] This is the most critical step in preventing respiratory exposure.
-
Safety Stations: Before beginning work, verify the location and operational status of the nearest safety shower and eyewash station.[7][11] Ensure the pathway is unobstructed.
Safe Handling and Storage
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[7][12] Use a spatula for transfers and avoid pouring the powder.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[11][13] The container must be kept tightly closed.[7][13]
-
Labeling: Ensure all primary and secondary containers are clearly and accurately labeled with the chemical name and primary hazards.
Emergency Response: Preparedness is Key
Accidents are preventable, but preparedness is essential.
Spill Response
-
Small Spill (Solid, <5g, inside a fume hood):
-
Ensure appropriate PPE is worn (double nitrile or neoprene gloves, goggles, lab coat).
-
Gently sweep the solid material using a brush and dustpan.[12] Do not use a vacuum cleaner, as this can disperse fine particles.[12]
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate the area with a soap and water solution.[9]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, close the laboratory door to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or sink.[14]
-
While flushing, remove all contaminated clothing, including shoes and watches.[14]
-
After flushing, wash the area gently with soap and water.
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[14]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of the laboratory workflow and is governed by strict regulations.
-
Waste Collection: All solid waste contaminated with this compound (e.g., collected spills, contaminated gloves, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.[6][12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Irritant, Toxic).
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[14][15] Do NOT dispose of this chemical down the drain or in the regular trash.[12]
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
